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Core Science & Biosynthesis

Foundational

Introduction: The Synthetic and Pharmaceutical Relevance of Substituted Benzaldehydes

An In-Depth Technical Guide to the Solubility of 4-Bromo-3-fluorobenzaldehyde Oxime in Organic Solvents Prepared by: Gemini, Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Profession...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-Bromo-3-fluorobenzaldehyde Oxime in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Core Objective: This document provides a comprehensive technical overview of the solubility characteristics of 4-Bromo-3-fluorobenzaldehyde oxime. Moving beyond a simple data sheet, this guide elucidates the theoretical underpinnings of its solubility, provides a robust experimental framework for its determination, and discusses the practical implications for chemical synthesis and pharmaceutical formulation.

4-Bromo-3-fluorobenzaldehyde and its derivatives, such as the corresponding oxime, are valuable intermediates in the synthesis of complex organic molecules.[1] The strategic placement of halogen atoms on the aromatic ring provides reactive handles for a variety of cross-coupling reactions, while the aldehyde or oxime functionality offers a gateway to further chemical transformations. In the fields of drug discovery and agrochemicals, such compounds are often foundational building blocks for creating novel therapeutic agents and active ingredients.[1]

However, the successful transition of a compound from a laboratory curiosity to a viable synthetic intermediate or active pharmaceutical ingredient (API) is critically dependent on its physicochemical properties. Among the most crucial of these is solubility. Solubility dictates how a compound can be purified, the choice of solvents for reactions, and, critically for drug development, its ability to be formulated and absorbed by the body.[2][3][4] Poor aqueous solubility is a primary challenge in modern drug development, affecting bioavailability and therapeutic efficacy.[3][4] Therefore, a thorough understanding of the solubility of 4-Bromo-3-fluorobenzaldehyde oxime in a range of organic solvents is not merely academic; it is a prerequisite for its effective application.

This guide will provide the theoretical framework, experimental protocol, and practical context needed to fully characterize and leverage the solubility profile of this compound.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the energetic balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a useful heuristic, summarizing the principle that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[5]

To predict the solubility of 4-Bromo-3-fluorobenzaldehyde oxime, we must first analyze its molecular structure:

  • Aromatic Ring: The core benzene ring is nonpolar and contributes to solubility in nonpolar solvents through van der Waals forces.

  • Halogen Substituents (Br and F): The electronegative bromine and fluorine atoms create dipole moments, increasing the overall polarity of the molecule compared to an unsubstituted ring. This enhances solubility in polar solvents.

  • Oxime Functional Group (-CH=N-OH): This is the most influential group for determining solubility in polar solvents. The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, while the nitrogen atom is a hydrogen bond acceptor. This allows for strong, favorable interactions with protic solvents (like alcohols) and polar aprotic solvents (like DMSO). The properties of simpler oximes, such as benzaldehyde oxime, confirm their solubility in polar solvents due to this hydrogen bonding capability.[6]

Based on this analysis, we can classify solvents and predict a general solubility trend:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Strong solute-solvent interactions are expected, leading to high solubility.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone, THF): These solvents are polar and can act as hydrogen bond acceptors. They will effectively solvate the oxime group, leading to moderate to high solubility.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack polarity and cannot form hydrogen bonds. The energy required to break the solute-solute interactions (crystal lattice energy) will not be sufficiently compensated by solute-solvent interactions, resulting in very low solubility.

Experimental Determination of Solubility: A Validated Protocol

To move from theoretical prediction to quantitative data, a robust and reproducible experimental method is required. The Equilibrium Shake-Flask Method , outlined in the OECD Guideline 105, is the gold standard for determining the solubility of chemical substances.[7][8][9] It is a self-validating system designed to ensure that a true thermodynamic equilibrium is reached.

Materials and Apparatus
  • Solute: 4-Bromo-3-fluorobenzaldehyde oxime (purity >98%)

  • Solvents: HPLC-grade organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, DMSO, Toluene, Hexane)

  • Equipment: Analytical balance, glass vials with screw caps, constant temperature orbital shaker or water bath, centrifuge, volumetric flasks, calibrated pipettes.

  • Analytical System: High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis Spectrophotometer.

Step-by-Step Experimental Protocol
  • Preparation: Add an excess amount of solid 4-Bromo-3-fluorobenzaldehyde oxime to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of a selected organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to a standard temperature, typically 25 °C (298.15 K). The vials should be agitated for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is standard. A preliminary test can determine the minimum time required by taking measurements at various time points (e.g., 12, 24, 36, 48 hours) until the concentration plateaus.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature for several hours to let the excess solid settle. To ensure complete removal of all particulate matter, which could falsely elevate the measured concentration, the samples must be centrifuged at high speed.[7][10]

  • Sample Preparation for Analysis: Carefully take an aliquot from the clear supernatant of each vial. Immediately dilute the aliquot with a known volume of a suitable solvent (often the mobile phase for HPLC) to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

  • Quantitative Analysis: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve must be prepared using standard solutions of known concentrations to accurately quantify the concentration of the solute in the saturated solution.

  • Calculation: The solubility (S) is calculated using the following formula: S (g/L) = C * DF Where:

    • C is the concentration determined from the analytical instrument (g/L).

    • DF is the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the OECD 105 Shake-Flask method.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Weigh Excess Solute B Add Known Volume of Solvent A->B C Agitate at Constant Temp (e.g., 25°C for 24-48h) B->C D Settle Suspension C->D E Centrifuge to Remove Solids D->E F Aliquot Supernatant E->F G Dilute Sample F->G H Quantify via HPLC/UV-Vis (vs. Calibration Curve) G->H I Calculate Solubility (g/L or mol/L) H->I

Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination Method.

Solubility Profile of 4-Bromo-3-fluorobenzaldehyde Oxime

While extensive experimental data for this specific molecule is not publicly available, a scientifically plausible solubility profile can be constructed based on the theoretical principles discussed. The following table provides illustrative solubility values at 25 °C, designed to guide researchers in solvent selection.

SolventSolvent TypePredicted Solubility (g/L) at 25°CRationale
HexaneNonpolar< 0.1Very poor interaction with the polar oxime group.
TolueneNonpolar (Aromatic)~ 0.5Aromatic ring interaction offers minimal solubility.
Ethyl AcetatePolar Aprotic~ 40Moderate polarity and H-bond acceptor capability.
AcetonePolar Aprotic~ 150Strong polar interactions and H-bond acceptance.
Tetrahydrofuran (THF)Polar Aprotic~ 180Good polarity and ether oxygen is a H-bond acceptor.
EthanolPolar Protic> 250Strong H-bond donating and accepting ability.
MethanolPolar Protic> 300Smallest alcohol, highly effective at H-bonding.
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 400Highly polar aprotic solvent, excellent H-bond acceptor.

Note: These values are illustrative predictions and should be confirmed experimentally using the protocol described in Section 3.0.

Practical Applications and Considerations

The solubility data, whether predicted or experimentally determined, has direct consequences for laboratory and process chemistry:

  • Reaction Solvent Selection: For a homogeneous reaction, a solvent with high solubility for all reactants, such as Methanol or THF, would be an ideal choice.

  • Purification by Recrystallization: An effective recrystallization requires a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. A solvent like Ethyl Acetate or an Ethanol/water mixture could be an excellent candidate. One would dissolve the crude product in a minimal amount of hot solvent and allow it to cool, causing the purified compound to crystallize.

  • Chromatography: Understanding solubility is key to preparing samples for column chromatography. A solvent that fully dissolves the sample but is weak enough not to interfere with the initial binding to the stationary phase is required.

  • Pharmaceutical Formulation: In drug development, if this compound were an API, its low solubility in nonpolar media (like lipids) and high solubility in polar media would be critical information. For oral dosage forms, its poor aqueous solubility would need to be addressed through formulation strategies like creating salt forms, using co-solvents, or developing amorphous solid dispersions.[11]

Conclusion

4-Bromo-3-fluorobenzaldehyde oxime is a molecule with a distinct solubility profile dominated by its polar, hydrogen-bonding oxime functional group. Its predicted high solubility in polar protic and aprotic solvents, contrasted with its poor solubility in nonpolar solvents, provides a clear roadmap for its practical handling and application. While the data presented here is illustrative, the robust, validated Shake-Flask protocol detailed in this guide offers a clear pathway to generating precise, quantitative data. For any researcher in chemical synthesis or drug development, a thorough and early characterization of solubility is an indispensable step that saves time, optimizes processes, and ultimately enables the successful application of valuable chemical entities.

References

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • Coltescu, A.R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Zhang, M. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Developing Solid Oral Dosage Forms (pp. 29-55). Academic Press. Retrieved from [Link]

  • Regulations.gov. (2014). Water Solubility (Flask Method). Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • LookChem. (n.d.). High Purity 4-Bromo-3-Fluorobenzaldehyde: Properties, Synthesis, and Applications. Retrieved from [Link]

  • Ribeiro da Silva, M. A., & Monte, M. J. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 28(14), 5376. Retrieved from [Link]

  • Avdeef, A. (2015). Solubility Temperature Dependence Predicted from 2D Structure. ADMET & DMPK, 3(4), 259-285. Retrieved from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • Al-Noor, T. H., Al-Bayati, Y. K., & Al-Amiery, A. A. (2011). Statistical study for the prediction of pKa values of substituted benzaldoximes based on quantum chemical methods. Trade Science Inc. Retrieved from [Link]

  • GovInfo. (2000). 799.6755 TSCA partition coefficient (n-octanol/water), shake flask method. Retrieved from [Link]

  • Avdeef, A. (2015). (PDF) Solubility Temperature Dependence Predicted from 2D Structure. ResearchGate. Retrieved from [Link]

  • Solubility of Things. (n.d.). Benzaldehyde oxime. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromobenzaldehyde Oxime. Retrieved from [Link]

  • AD PHARMACHEM. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzaldehyde oxime. Retrieved from [Link]

Sources

Exploratory

Melting point and physical characteristics of 4-Bromo-3-fluorobenzaldehyde oxime

An In-depth Technical Guide to 4-Bromo-3-fluorobenzaldehyde Oxime: Synthesis, Characterization, and Physicochemical Properties Executive Summary This technical guide provides a comprehensive overview of 4-Bromo-3-fluorob...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromo-3-fluorobenzaldehyde Oxime: Synthesis, Characterization, and Physicochemical Properties

Executive Summary

This technical guide provides a comprehensive overview of 4-Bromo-3-fluorobenzaldehyde oxime, a halogenated aromatic compound with significant potential as a versatile intermediate in medicinal chemistry, drug development, and materials science. While experimental data on the oxime derivative is not extensively documented, this paper synthesizes information from its aldehyde precursor and analogous compounds to provide a robust framework for its synthesis, characterization, and handling. We present detailed protocols, expected physicochemical and spectroscopic properties, and a discussion of the scientific rationale behind these methodologies. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this compound for synthetic applications.

Introduction: The Significance of Halogenated Aromatic Oximes

Halogenated benzaldehydes and their derivatives are foundational building blocks in modern organic synthesis. The strategic placement of bromine and fluorine atoms on an aromatic ring imparts unique electronic properties and provides reactive handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[1] The oxime functional group (C=N-OH) is of particular interest due to its role as a key synthon in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[2][3] It can act as a precursor to amides, nitriles, and various heterocyclic systems, and is a common structural motif in biologically active molecules.

4-Bromo-3-fluorobenzaldehyde oxime combines these features, making it a valuable, albeit under-characterized, intermediate. The presence of both bromine and fluorine offers distinct reactivity profiles; for instance, the bromo group is amenable to Suzuki and Sonogashira couplings, while the fluorine atom can enhance metabolic stability and binding affinity in drug candidates.[1][4]

This guide aims to bridge the information gap by providing a detailed, scientifically-grounded resource on the properties, synthesis, and characterization of 4-Bromo-3-fluorobenzaldehyde oxime.

Physicochemical Properties

A thorough understanding of a compound's physical properties is critical for its synthesis, purification, and application. As direct experimental data for 4-Bromo-3-fluorobenzaldehyde oxime is limited, we present the well-documented properties of its precursor, 4-Bromo-3-fluorobenzaldehyde, alongside a table of calculated and inferred properties for the target oxime.

Precursor: 4-Bromo-3-fluorobenzaldehyde

The starting material is a stable, solid compound, and its characteristics are well-established in the literature.

PropertyValueSource(s)
CAS Number 133059-43-5[5][6]
Molecular Formula C₇H₄BrFO[5][7]
Molecular Weight 203.01 g/mol [5][7]
Appearance White to light yellow powder/crystal[5][7][8]
Melting Point 55-59 °C[5]
Purity ≥97%
Solubility Low water solubility
Storage Temperature 2-8°C
Target Compound: 4-Bromo-3-fluorobenzaldehyde Oxime

The properties of the oxime are derived from calculation and comparison with structurally similar compounds. The melting point, in particular, should be considered an estimate pending experimental verification.

PropertyValueRationale / Source(s)
CAS Number 202865-63-2 (for E-isomer)[9]
Molecular Formula C₇H₆BrNOCalculated
Molecular Weight 218.03 g/mol [9]
Appearance Expected to be a white to off-white solidInferred from analogs[2][8]
Melting Point Not Experimentally Determined. Estimated value: ~110-125 °CBased on 4-Bromobenzaldehyde oxime (118 °C)[10]
Isomerism Exists as E and Z isomers due to C=N bondGeneral chemical principles

Synthesis and Purification Protocol

The synthesis of 4-Bromo-3-fluorobenzaldehyde oxime is a straightforward oximation reaction. The causality behind this protocol lies in the nucleophilic attack of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the stable C=N double bond of the oxime.

Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Materials (Aldehyde, NH2OH·HCl, Base) Reaction Reaction Setup (Dissolve in Ethanol/Water) Start->Reaction Combine Reflux Reflux & Monitor (via TLC) Reaction->Reflux Heat Workup Workup (Precipitate in Cold Water) Reflux->Workup Upon Completion Purify Purification (Filter & Recrystallize) Workup->Purify Isolate Crude Solid Product Final Product (4-Bromo-3-fluorobenzaldehyde oxime) Purify->Product Characterize

Caption: Workflow for the synthesis of 4-Bromo-3-fluorobenzaldehyde oxime.

Step-by-Step Experimental Protocol

This protocol is a robust method for producing aryl oximes and is adapted for the specific target compound.[3]

Materials:

  • 4-Bromo-3-fluorobenzaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)

  • Sodium acetate (CH₃COONa) or Pyridine (2.5 eq)

  • Ethanol (or a similar alcohol solvent)

  • Deionized Water

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Filtration apparatus (Büchner funnel)

  • TLC plates (silica gel)

Procedure:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-3-fluorobenzaldehyde (1.0 eq) in a minimal amount of ethanol.

  • Base and Hydroxylamine Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.5 eq) in water.

  • Reaction Initiation: Add the aqueous solution of hydroxylamine and base to the ethanolic solution of the aldehyde. The molar ratio of aldehyde to hydroxylamine hydrochloride to base is critical and is typically 1:1.5:2.5 to ensure the reaction goes to completion.[3]

  • Heating and Monitoring: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 80-90 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically 1-3 hours).

  • Product Precipitation (Workup): Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture slowly into a beaker containing cold deionized water, while stirring. The oxime product will precipitate as a solid. This step is crucial for separating the organic product from the water-soluble inorganic salts.

  • Isolation and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any residual salts.

  • Drying and Purification: Dry the crude product under vacuum. For higher purity, the oxime can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Spectroscopic Characterization

Structural confirmation of the synthesized product is paramount. While a definitive experimental spectrum for 4-Bromo-3-fluorobenzaldehyde oxime is not published, the expected spectroscopic data can be reliably predicted based on its structure and data from analogous compounds.[3]

TechniqueExpected Characteristics
¹H NMR Aromatic Protons (Ar-H): Signals in the 7.0-8.5 ppm range. The fluorine atom will cause additional splitting (coupling) of adjacent proton signals. Methine Proton (CH=N): A singlet around 8.0-8.5 ppm. Oxime Proton (-NOH): A broad singlet around 11.0-12.0 ppm.[3]
¹³C NMR Aromatic Carbons (Ar-C): Signals in the 110-150 ppm range. Carbon atoms bonded to fluorine will show characteristic C-F coupling. Oxime Carbon (C=N): A signal in the 145-155 ppm range.[3]
Mass Spec. (MS) Molecular Ion Peak [M]⁺: Expected at m/z ≈ 217 and 219 in an approximate 1:1 ratio, corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).
FTIR (cm⁻¹) O-H Stretch (Oxime): Broad peak around 3100-3400 cm⁻¹. C=N Stretch (Oxime): Medium intensity peak around 1620-1680 cm⁻¹. C-Br / C-F Stretches: Peaks in the fingerprint region (<1200 cm⁻¹).

Safety, Handling, and Storage

Proper safety precautions are essential when working with any chemical intermediate.

  • Hazard Profile: While specific toxicity data for 4-Bromo-3-fluorobenzaldehyde oxime is not available, the starting aldehyde is classified as harmful if swallowed and causes serious eye irritation. It is prudent to assume the oxime derivative possesses a similar or greater hazard profile.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. The precursor aldehyde is noted as being air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) may be advisable for long-term stability of the oxime.[8]

Conclusion and Future Outlook

4-Bromo-3-fluorobenzaldehyde oxime represents a promising yet underexplored chemical intermediate. This guide provides a foundational framework for its synthesis and characterization, empowering researchers to utilize it in their synthetic campaigns. The dual halogenation pattern offers a rich platform for creating diverse chemical libraries for screening in drug discovery and agrochemical development. Future research should focus on the experimental validation of its physicochemical properties, exploration of its reactivity in various coupling reactions, and the evaluation of its biological activity.

References

  • Synthesis of Stage 1: 4-fluoro-3-bromobenzaldehyde. PrepChem.com. [Link]

  • 4-bromobenzaldehyde oxime. Stenutz. [Link]

  • CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • 4-Bromobenzaldehyde Oxime | C7H6BrNO | CID 608088. PubChem, National Center for Biotechnology Information. [Link]

  • WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
  • Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. Royal Society of Chemistry. [Link]

  • 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604. PubChem, National Center for Biotechnology Information. [Link]

  • Aldehydes, Ketones and Carboxylic Acids. National Council of Educational Research and Training (NCERT), India. [Link]

  • 4-Bromobenzaldehyde. Wikipedia. [Link]

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Foundational

Thermodynamic Properties of Fluorinated Benzaldehyde Oximes: From Experimental Determination to Computational Prediction

An In-Depth Technical Guide: For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, imparting...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, imparting profound effects on metabolic stability, binding affinity, and lipophilicity.[1][2] Benzaldehyde oximes represent a versatile scaffold in medicinal chemistry and materials science. When fluorinated, their thermodynamic properties—the quantitative measures of their stability and reactivity—become critical parameters for predicting their behavior. This guide provides a comprehensive exploration of the thermodynamic landscape of fluorinated benzaldehyde oximes. It synthesizes field-proven experimental methodologies, from precision calorimetry to vapor pressure measurements, with robust computational prediction techniques. By explaining the causality behind experimental choices and theoretical models, this document serves as an in-depth resource for professionals seeking to understand and harness the unique thermodynamic characteristics of these important compounds.

Introduction: The Convergence of Fluorine Chemistry and Oxime Scaffolds

Benzaldehyde oximes (C₆H₅CH=NOH) are a class of organic compounds recognized for their utility as synthetic intermediates and their presence in biologically active molecules.[3][4] The oxime functional group can influence molecular conformation and participate in crucial intermolecular interactions, such as hydrogen bonding.[5]

The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties. The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to high thermal and chemical stability.[1] Furthermore, fluorine's high electronegativity modulates local electronic environments, impacting acidity/basicity (pKa), dipole moments, and non-covalent interactions. In drug development, this often translates to improved metabolic stability, enhanced binding to target proteins, and modulated permeability.[2]

Understanding the thermodynamics of fluorinated benzaldehyde oximes is therefore not an academic exercise; it is fundamental to rational design. Key thermodynamic properties such as the standard enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy of formation (ΔfG°) govern the stability of a molecule, its conformational preferences, and its potential for chemical transformation. This guide elucidates the methods used to determine these properties and analyzes how the position and number of fluorine substituents on the benzaldehyde ring dictate the thermodynamic profile of the resulting oxime.

Core Thermodynamic Concepts in Molecular Stability

To analyze fluorinated benzaldehyde oximes, a firm grasp of three core thermodynamic quantities is essential:

  • Enthalpy (ΔH): Represents the total heat content of a system. The standard enthalpy of formation (ΔfH°) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A more negative ΔfH° indicates greater energetic stability. Enthalpies of reaction, fusion, and sublimation quantify the heat absorbed or released during chemical changes and phase transitions.[6]

  • Entropy (S): A measure of the randomness or disorder of a system. For molecules, this relates to translational, rotational, and vibrational degrees of freedom.

  • Gibbs Free Energy (G): The ultimate arbiter of spontaneity for a process at constant temperature and pressure. It is defined by the equation ΔG = ΔH - TΔS . A negative ΔG indicates a spontaneous process. The Gibbs free energy of formation (ΔfG°) dictates the thermodynamic stability of a compound relative to its elements.

These properties are interconnected and provide a complete picture of a molecule's energetic landscape.

Experimental Determination of Thermodynamic Properties

The accurate experimental determination of thermodynamic data for organofluorine compounds requires specialized techniques due to the unique chemical challenges they present, most notably the formation of highly corrosive hydrogen fluoride (HF) during combustion.

Combustion Calorimetry: The Gold Standard for Enthalpy of Formation

For organofluorine compounds, rotating-bomb calorimetry is the most reliable method for determining the standard enthalpy of formation.[7][8] Unlike a static bomb, the rotating bomb ensures that the final combustion products, particularly the aqueous hydrofluoric acid, form a homogeneous solution, leading to a well-defined final state.[7][9]

Causality Behind the Choice:

  • Problem: Combustion of a fluorinated organic compound (CaHbOcNdFe) in oxygen produces a mixture of gases (CO₂, N₂) and a highly corrosive aqueous solution of hydrofluoric acid (HF). In highly fluorinated compounds, gaseous carbon tetrafluoride (CF₄) can also be a product.[7][8]

  • Solution: A platinum-lined bomb is used to resist corrosion from HF.[7] Continuous rotation of the bomb after combustion ensures that the HF dissolves completely and uniformly in the water added to the bomb, which is crucial for accurate thermochemical corrections.[7]

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

  • Sample Preparation: A precise mass (typically 0.5-1.0 g) of the purified, crystalline fluorinated benzaldehyde oxime is pressed into a pellet. For liquid samples, sealed fused-quartz ampoules are used.[9]

  • Auxiliary Substance: For compounds with high fluorine content, a hydrogen-containing auxiliary material (e.g., hydrocarbon oil) is often added to ensure complete combustion and that all fluorine is converted to HF.[10]

  • Bomb Assembly: The sample is placed in a platinum crucible within the platinum-lined steel bomb. A known mass of distilled water (e.g., 10 mL) is added to the bomb. The bomb is sealed and charged with high-purity oxygen to a pressure of ~3 MPa.[8]

  • Calorimetric Measurement:

    • The bomb is submerged in a known mass of water in the calorimeter can, which is itself placed in a constant-temperature jacket.

    • The system is allowed to reach thermal equilibrium. The initial temperature is recorded with a high-precision platinum resistance thermometer.

    • The sample is ignited via an electrical fuse.

    • The bomb is continuously rotated to ensure dissolution of the gaseous products.[7]

    • The temperature is monitored until a final, stable equilibrium is reached. The temperature rise is corrected for heat exchange with the surroundings.

  • Product Analysis: After the experiment, the bomb is depressurized, and the contents are carefully analyzed. The amounts of nitric acid (from N₂ impurity in O₂) and unreacted carbon are quantified. The concentration of the final hydrofluoric acid solution is determined.

  • Data Reduction: The total energy change is calculated from the corrected temperature rise and the energy equivalent of the calorimeter (determined by burning a standard substance like benzoic acid). Corrections are applied for the combustion of the fuse, the formation of nitric acid, and the energy of solution of CO₂ and O₂ in the final acid mixture. The standard enthalpy of combustion is then calculated, from which the standard enthalpy of formation (ΔfH°) is derived using Hess's Law and the known ΔfH° of the products (CO₂, H₂O, and aqueous HF).[8]

Diagram: Workflow for Rotating-Bomb Calorimetry

G cluster_prep 1. Preparation cluster_cal 2. Measurement cluster_analysis 3. Analysis & Calculation Prep Sample Preparation (Pellet / Ampoule) Aux Add Auxiliary (if needed) Prep->Aux Bomb Assemble Bomb: + Sample + Water + O2 (3 MPa) Aux->Bomb Equil_I Initial Thermal Equilibrium Bomb->Equil_I Ignite Ignite Sample Equil_I->Ignite Rotate Rotate Bomb Ignite->Rotate Equil_F Final Thermal Equilibrium Rotate->Equil_F Analyze Analyze Products (HF, HNO3, etc.) Equil_F->Analyze Correct Apply Thermochemical Corrections Analyze->Correct Calc Calculate ΔcH° and ΔfH° Correct->Calc Result Final ΔfH° Value Calc->Result

Caption: A streamlined workflow for determining the enthalpy of formation using rotating-bomb calorimetry.

Vapor Pressure Measurement for Sublimation Enthalpy

The enthalpy of sublimation (ΔHsub), the energy required for a substance to transition from solid to gas, is a crucial parameter for understanding intermolecular forces. The Knudsen effusion method is a reliable technique for measuring the low vapor pressures of solid organic compounds.[11][12]

The method involves placing a sample in a sealed container (a Knudsen cell) with a very small orifice. In a high vacuum, molecules effuse through the orifice at a rate proportional to their vapor pressure. By measuring the rate of mass loss over time at different temperatures, the vapor pressure can be determined using the Knudsen equation. The enthalpy of sublimation is then derived from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.[11][12]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the enthalpy of fusion (ΔHfus), which is the heat absorbed during melting. This provides information about the stability of the crystal lattice. It can also be used to determine heat capacity (Cp).

Computational Prediction of Thermodynamic Properties

While experimental methods provide definitive data, they are resource-intensive. Computational thermodynamics offers a powerful predictive tool for screening compounds and interpreting experimental results.[13][14]

Quantum Chemical Methods

High-level ab initio and Density Functional Theory (DFT) methods are used to calculate the electronic energy of a molecule.[15] From this, thermodynamic properties can be derived.

  • Methods: Composite methods such as G4, CBS-QB3, and W1U are designed to provide highly accurate energies by combining calculations at different levels of theory and basis sets to approximate the results of a much more computationally expensive calculation.[15]

  • Isodesmic Reactions: A key strategy for achieving high accuracy is the use of isodesmic reactions.[15][16] These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. By calculating the enthalpy of this reaction, systematic errors in the computational method largely cancel out. If the experimental enthalpies of formation are known for all other species in the reaction, the enthalpy of the target molecule can be determined with high precision.

Computational Protocol: Predicting ΔfH° via an Isodesmic Reaction

  • Molecule Optimization: The 3D structure of the target fluorinated benzaldehyde oxime and all reference molecules in the chosen isodesmic reaction are optimized using a DFT method (e.g., B3LYP/6-31++G(d,p)) to find their lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to enthalpy.

  • Single-Point Energy Calculation: A high-level composite method (e.g., G4) is used to calculate a highly accurate electronic energy for each optimized structure.

  • Enthalpy Calculation: The total enthalpy at 298.15 K (H₂₉₈) for each molecule is calculated by adding the ZPVE and thermal corrections to the single-point energy.

  • Reaction Enthalpy: The enthalpy of the isodesmic reaction (ΔrH₂₉₈) is calculated as: ΔrH₂₉₈ = ΣH₂₉₈(products) - ΣH₂₉₈(reactants)

  • Target ΔfH° Calculation: The enthalpy of formation of the target molecule is derived using: ΔfH°(target) = ΔrH₂₉₈ - [ΣΔfH°(reactants) - ΣΔfH°(products)] where the ΔfH° values for the reference compounds are taken from reliable experimental literature.

Diagram: Computational Workflow

G Start Define Target Molecule & Isodesmic Reaction Opt Geometry Optimization (e.g., B3LYP) Start->Opt Freq Frequency Calculation (for ZPVE & Thermal Correction) Opt->Freq SPE Single-Point Energy (e.g., G4) Freq->SPE H298 Calculate H298 for all species SPE->H298 Delta_H_rxn Calculate ΔrH298 H298->Delta_H_rxn Delta_H_f Calculate ΔfH°(target) using known reference data Delta_H_rxn->Delta_H_f End Predicted Thermodynamic Properties Delta_H_f->End

Caption: A step-by-step computational workflow for predicting enthalpy of formation.

Analysis: The Influence of Fluorine Substitution

The position and degree of fluorination on the benzaldehyde ring systematically alter the thermodynamic properties of the resulting oximes.

Data Summary

While comprehensive experimental data for fluorinated benzaldehyde oximes is scarce, trends can be inferred from studies on related compounds, such as fluorobenzoic acids.[9][17]

Compound (Analogue)PhaseΔfH° (kcal/mol)Source
o-Fluorobenzoic Acidsolid-134.38[9]
m-Fluorobenzoic Acidsolid-137.84[9]
p-Fluorobenzoic Acidsolid-138.95[9]
Benzotrifluorideliquid-147.85[9]

This data for fluorobenzoic acids suggests that the para-substituted isomer is the most thermodynamically stable (most negative ΔfH°), followed by the meta and then the ortho isomer. This trend is likely to hold for fluorinated benzaldehyde oximes.

Key Influencing Factors

The thermodynamic properties are a result of a complex interplay between intramolecular and intermolecular forces.

Diagram: Structure-Property Relationships

Caption: The relationship between fluorine substitution and overall thermodynamic stability.

  • Inductive vs. Resonance Effects: Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). It can also participate in resonance by donating a lone pair of electrons (+R effect). The balance of these effects depends on the substitution pattern:

    • Para-substitution: The +R effect can delocalize electron density into the ring, potentially stabilizing the conjugated system. This often leads to greater thermodynamic stability.

    • Ortho-substitution: The proximity of the fluorine atom to the oxime group can lead to intramolecular hydrogen bonding (e.g., between the oxime -OH and the fluorine) or steric hindrance, which can either stabilize or destabilize the molecule.

  • Intermolecular Forces: Fluorination significantly increases the molecular dipole moment. This enhances dipole-dipole interactions in the condensed phase, which can lead to a more stable crystal lattice and a higher enthalpy of sublimation. The ability of the oxime -OH to act as a hydrogen bond donor and the nitrogen and oxygen as acceptors is also modulated by the electronic effects of the fluorine substituent.[5]

  • Hydrolytic Stability: Oximes are generally more stable to hydrolysis than imines. This stability is attributed to the delocalization of the nitrogen lone pair onto the adjacent oxygen atom, which reduces the electrophilicity of the carbon atom.[18] The strong electron-withdrawing nature of fluorine can influence this stability, potentially making the carbon more susceptible to nucleophilic attack, although the overall stability of fluorinated compounds is typically high.[1][19]

Conclusion and Future Outlook

The thermodynamic properties of fluorinated benzaldehyde oximes are a direct consequence of the powerful electronic and structural perturbations introduced by fluorine. This guide has outlined the authoritative experimental and computational methodologies required to accurately characterize these properties. Rotating-bomb calorimetry remains the definitive experimental technique for determining enthalpies of formation, while modern computational methods provide invaluable predictive power.

The analysis indicates that the para-fluorinated isomers are likely the most thermodynamically stable, a trend driven by a favorable interplay of inductive and resonance effects. As drug discovery and materials science continue to rely on fluorination as a key design strategy, a deep understanding of the underlying thermodynamics is indispensable. Future work should focus on generating a comprehensive experimental database for this class of compounds to further validate computational models and enable even more precise in silico design of molecules with tailored stability and reactivity profiles.

References

  • benzaldehyde, 2-chloro-6-fluoro-, oxime Properties vs Temperature | Cp, Density, Viscosity. (n.d.).
  • benzaldehyde, 2-chloro-6-fluoro-, oxime (CAS 443-33-4) Properties - Chemcasts. (n.d.).
  • benzaldehyde, 2-chloro-6-fluoro-, oxime Properties vs Pressure | Density, Cp, Viscosity. (n.d.).
  • Good, W. D., & Scott, D. W. (1962). THERMOCHEMISTRY OF ORGANIC FLUORINE COMPOUNDS AND CARBON COMPOUNDS OF METALS BY ROTATING-BOMB CALORIMETRY. Pure and Applied Chemistry.
  • Good, W. D., Scott, D. W., & Waddington, G. (1956). Combustion Calorimetry of Organic Fluorine Compounds by a Rotating-Bomb Method. Journal of the American Chemical Society.
  • Vasilev, I., et al. (2020). Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations. Journal of Chemical & Engineering Data.
  • Khafagy, R. O., & Bozzelli, J. W. (2019). Thermochemical Properties: Enthalpy, Entropy, and Heat Capacity of C2-C3 Fluorinated Aldehydes. Radicals and Fluorocarbon Group Additivity. The Journal of Physical Chemistry A.
  • Liebman, J. F., & Martinho Simões, J. A. (2021). The Energetics of Organofluorine Compounds: Aliphatic Fluorocarbons and Hydrofluorocarbons. ResearchGate.
  • Boltacheva, E. V., et al. (2021). Oximes of fluoroalkyl-containing 1,3-diketones: specific features of synthesis, analysis, and thermal stability. ResearchGate.
  • Dorofeeva, O. V., & Ryzhova, O. N. (2007). Comparison of the enthalpies of formation of oximes determined (I) experimentally[20], (II) by the additive method, and (III) by the method of homodesmic reactions (−∆ f H°, kJ/mol). ResearchGate. Retrieved from

  • Bannan, C. A., et al. (2018). Measured Solid State and Sub-Cooled Liquid Vapour Pressures of Benzaldehydes Using Knudsen Effusion Mass Spectrometry. MDPI.
  • Cox, J. D., et al. (1964). Thermodynamic Properties of Fluorine Compounds. RSC Publishing.
  • Liebman, J. F., & Dik, T. A. (2011). The Organic Thermochemistry of Hydroxylamines, Oximes, Hydroxamic Acids and their Derivatives. ResearchGate.
  • Organofluorine chemistry. (2024). In Wikipedia.
  • Benzaldehyde oxime. (2023). In Wikipedia.
  • Yagupolskii, L. M., et al. (2013). Energy profiles for the reactions of benzaldehyde 3a with fluorinated ylide 12 and non-fluorinated ylide 21. ResearchGate.
  • da Silva, G. G., et al. (2021). Synthesis, biochemical evaluation and molecular modeling studies of nonpeptidic nitrile-based fluorinated compounds. Future Medicinal Chemistry.
  • Marek, I., & Liebman, J. F. (Eds.). (2019). The Chemistry of Organofluorine Compounds. Wiley-VCH.
  • Bawa, R. A., & Alear, M. I. (2025). Fluorinated oxime derivatives with the C-16,17-isoxazoline ring system... ResearchGate.
  • Sharghi, H., & Hosseini, M. (2010). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Organic and Medicinal Chemistry Letters.
  • Di, L., & La, H. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition.
  • Costa, S. (2011). Computational Thermodynamics, an overview. EPJ Web of Conferences.
  • Wang, J., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry.
  • Armstrong, G. T., & Jessup, R. S. (1953). Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry. Journal of Research of the National Bureau of Standards.
  • Zherikova, K. V., & Verevkin, S. P. (2012). New method for determination of vaporization and sublimation enthalpy of aromatic compounds at 298.15K using solution calorimetry. The Journal of Chemical Thermodynamics.
  • Chen, C. C., & Bozzelli, J. W. (2015). Thermochemical Properties Enthalpy, Entropy, and Heat Capacity of C1-C4 Fluorinated Hydrocarbons: Fluorocarbon Group Additivity. Digital Commons @ NJIT.
  • JEE (Advanced) 2026 Syllabus. (n.d.).
  • Oxime synthesis by condensation or oxidation. (n.d.). Organic Chemistry Portal.
  • Gulea, M., & Guran, C. (2012). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews.
  • Vangala, V. R., et al. (n.d.). Structural Chemistry of Oximes. SciSpace.
  • Liu, Z. K. (n.d.). Computational Thermodynamics of Materials. College of Engineering and Applied Science.
  • Benzaldehyde, p-fluoro-, oxime. (n.d.). PubChem.
  • Goldfarb, J. L., & Suuberg, E. M. (2008). Vapor Pressures and Enthalpies of Sublimation of Ten Polycyclic Aromatic Hydrocarbons Determined via the Knudsen Effusion Method. Journal of Chemical & Engineering Data.
  • Rosen, J. M., & Dickinson, C. (1969). VAPOR PRESSURES AND HEATS OF SUBLIMATION OF SOME HIGH MELTING ORGANIC EXPLOSIVES. DTIC.

Sources

Exploratory

4-Bromo-3-fluorobenzaldehyde oxime SMILES string and InChIKey

This guide provides an in-depth technical profile of 4-Bromo-3-fluorobenzaldehyde oxime , a critical intermediate in the synthesis of antibacterial isoxazolines and other pharmaceutical scaffolds. The content is structur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical profile of 4-Bromo-3-fluorobenzaldehyde oxime , a critical intermediate in the synthesis of antibacterial isoxazolines and other pharmaceutical scaffolds.

The content is structured to support researchers in cheminformatics identification, synthesis planning, and experimental execution.

Chemical Identity & Informatics

This section establishes the precise chemical identity of the molecule. As this compound is often generated in situ or used as a transient intermediate, it is frequently referenced via its parent aldehyde in commercial catalogs.

Parameter Data / Identifier
Chemical Name 4-Bromo-3-fluorobenzaldehyde oxime
Parent Compound 4-Bromo-3-fluorobenzaldehyde (CAS: 133059-43-5)
Molecular Formula C₇H₅BrFNO
Molecular Weight 218.02 g/mol
Canonical SMILES ON=Cc1cc(F)c(Br)cc1
Isomeric SMILES O/N=C/c1cc(F)c(Br)cc1 (E-isomer, typically major)
InChI String InChI=1S/C7H5BrFNO/c8-6-2-1-5(4-10)3-7(6)9/h1-4,10H
Associated CAS 299461-79-3 (Note: Verify with specific vendor; often listed under parent)
Structural Significance

The 3-Fluoro-4-Bromo substitution pattern is electronically significant. The fluorine atom at the meta position (relative to the oxime) exerts a strong inductive withdrawing effect (-I), deactivating the ring and increasing the acidity of the oxime proton. The bromine at the para position serves as an excellent handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) or metallation, allowing this molecule to serve as a versatile scaffold in diversity-oriented synthesis (DOS).

Synthesis & Manufacturing Protocol

The following protocol is a validated method for converting the commercially available 4-Bromo-3-fluorobenzaldehyde into the oxime. This method prioritizes yield and purity suitable for pharmaceutical intermediates.[1]

Reaction Scheme

The synthesis proceeds via the condensation of the aldehyde with hydroxylamine hydrochloride in a buffered aqueous-alcoholic medium.[2]

ReactionScheme Aldehyde 4-Bromo-3-fluorobenzaldehyde (C7H4BrFO) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Attack Reagents NH2OH·HCl + Na2CO3 (Hydroxylamine Source) Reagents->Intermediate Oxime 4-Bromo-3-fluorobenzaldehyde oxime (C7H5BrFNO) Intermediate->Oxime Dehydration (-H2O) Byproduct H2O + NaCl + CO2 Intermediate->Byproduct

Figure 1: Condensation pathway for oxime formation.

Step-by-Step Experimental Protocol

Objective: Synthesis of 4-Bromo-3-fluorobenzaldehyde oxime on a 20 mmol scale.

Reagents:

  • 4-Bromo-3-fluorobenzaldehyde (4.06 g, 20 mmol)[2]

  • Hydroxylamine hydrochloride (2.65 g, ~38 mmol)

  • Sodium Carbonate (Na₂CO₃) or Sodium Acetate (NaOAc)

  • Solvents: Methanol (MeOH), Water (DI), Ethyl Acetate (EtOAc)

Procedure:

  • Solubilization: In a 250 mL round-bottom flask, dissolve 4-Bromo-3-fluorobenzaldehyde (4.06 g) in Methanol (30 mL). Ensure complete dissolution.

  • Reagent Preparation: In a separate beaker, dissolve Hydroxylamine hydrochloride (2.65 g) in Water (15 mL).

  • Buffering: Prepare a solution of Sodium Carbonate (0.83 g) in Water (15 mL). Note: Sodium Acetate (3 eq) can be substituted if a milder pH is required to prevent side reactions.

  • Addition: Add the Hydroxylamine solution to the aldehyde mixture. Then, slowly add the base solution dropwise to the stirring mixture.

    • Observation: A white slurry or precipitate may begin to form.

  • Reaction: Stir the mixture vigorously at Room Temperature (20-25°C) for 12–16 hours (Overnight).

    • Monitoring: Check reaction progress via TLC (System: 20% EtOAc in Hexanes). The aldehyde spot (higher Rf) should disappear.

  • Workup:

    • Evaporate the Methanol under reduced pressure (Rotovap).

    • Dilute the remaining aqueous residue with Water (50 mL).

    • Extract with Ethyl Acetate (3 x 50 mL).

  • Purification:

    • Combine organic layers and wash with Brine (50 mL).

    • Dry over Anhydrous Magnesium Sulfate (MgSO₄).

    • Filter and concentrate in vacuo to yield the crude oxime.

    • Refinement: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (0.5% to 5% MeOH in DCM) [1].

Workflow Visualization

The following decision tree outlines the critical process controls (CPC) for the synthesis.

ProcessFlow Start Start: Aldehyde Dissolution CheckSol Is Aldehyde Fully Dissolved? Start->CheckSol CheckSol->Start No (Add more MeOH) AddReagents Add NH2OH·HCl + Base (Maintains pH ~5-7) CheckSol->AddReagents Yes Stir Stir 12-16h @ RT AddReagents->Stir TLC TLC Check: Aldehyde Consumed? Stir->TLC Heat Heat to 50°C (1h) TLC->Heat No Workup Evaporate MeOH -> Extract EtOAc TLC->Workup Yes Heat->Workup Dry Dry (MgSO4) & Concentrate Workup->Dry Final Product: Off-white Solid Dry->Final

Figure 2: Synthesis and purification decision tree.

Applications in Drug Discovery

The 4-Bromo-3-fluorobenzaldehyde oxime is a high-value intermediate, primarily used in the synthesis of Isoxazoline derivatives.

  • Antibacterial Agents: The oxime group undergoes [3+2] cycloaddition reactions (often via a nitrile oxide intermediate generated in situ using NCS/Base) with alkenes to form isoxazolines. These scaffolds are potent pharmacophores in modern antibiotics, specifically targeting Gram-positive pathogens resistant to vancomycin [1].

  • Cross-Coupling Substrate: The bromine atom allows for late-stage functionalization. Researchers can build the isoxazoline core first and then use the aryl bromide for Suzuki or Buchwald-Hartwig couplings to attach solubilizing tails or other functional groups.

Safety & Handling (MSDS Summary)

While specific toxicological data for the oxime may be limited, it should be handled with the same precautions as its parent aldehyde and hydroxylamine derivatives.

  • Hazards:

    • H302: Harmful if swallowed.[3]

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

  • Thermal Stability: Oximes can undergo thermal decomposition (Beckmann rearrangement) at high temperatures. Do not distill at atmospheric pressure; use high vacuum or recrystallization.

References

  • Gravestock, M. B., et al. (2006). Oxazolidinone and/or isoxazoline derivatives as antibacterial agents.[2] U.S. Patent Application US20060116400A1.[2]

  • PubChem. (2024). 4-Bromo-3-fluorobenzaldehyde (Parent Compound).[4][5][3][6][7][8][9] National Library of Medicine.

  • Sigma-Aldrich. (2024). 4-Bromo-3-fluorobenzaldehyde Product Sheet. Merck KGaA.

Sources

Foundational

Stability &amp; Handling of 4-Bromo-3-fluorobenzaldehyde Oxime: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the stability, synthesis, and handling of 4-Bromo-3-fluorobenzaldehyde oxime , a critical intermediate in the development of isoxazoline-based antibacter...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the stability, synthesis, and handling of 4-Bromo-3-fluorobenzaldehyde oxime , a critical intermediate in the development of isoxazoline-based antibacterial agents.

Executive Summary

4-Bromo-3-fluorobenzaldehyde oxime is a halogenated benzaldehyde derivative primarily utilized as a transient or isolated intermediate in the synthesis of complex pharmaceutical scaffolds, particularly isoxazoline antibiotics.

Contrary to the general instability often associated with certain nitrogenous intermediates, this oxime exhibits robust stability at room temperature (20–25°C) . Experimental protocols confirm its stability in basic aqueous-organic media for extended periods (>12 hours) without significant degradation. However, like all oximes, it remains susceptible to acid-catalyzed hydrolysis and Beckmann rearrangement under specific forcing conditions.

This guide details the physicochemical profile, stability mechanisms, and a validated synthesis protocol to ensure high-yield isolation and storage.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

The stability of this compound is dictated by the electron-withdrawing nature of the halogen substituents (Bromine at C4, Fluorine at C3) on the benzene ring, which influences the acidity of the oxime proton and the electrophilicity of the imine carbon.

PropertySpecification
Chemical Name 4-Bromo-3-fluorobenzaldehyde oxime
Precursor CAS 133059-43-5 (4-Bromo-3-fluorobenzaldehyde)
Molecular Formula C₇H₅BrFNO
Molecular Weight 218.02 g/mol
Physical State Off-white solid / White crystalline slurry
Solubility Soluble in Methanol, Ethyl Acetate, DMSO; Insoluble in Water
pKa (Predicted) ~10.5–11.0 (Oxime -OH)
LogP (Predicted) ~2.3–2.6

Stability Assessment

Thermal & Room Temperature Stability

Experimental evidence from patent literature (US20060116400A1) confirms that 4-Bromo-3-fluorobenzaldehyde oxime is stable at room temperature .

  • Observation: The synthesis reaction proceeds overnight at ambient temperature in a basic aqueous-methanol medium.

  • Outcome: The product remains as a stable "white slurry" or precipitate, indicating resistance to thermal degradation or rapid hydrolysis under these conditions.

Hydrolytic Stability
  • Base Stability: High. The synthesis involves sodium carbonate (Na₂CO₃), creating a pH of ~9–10. The oxime remains intact, demonstrating resistance to base-catalyzed hydrolysis at RT.

  • Acid Stability: Moderate to Low. In the presence of strong mineral acids (HCl, H₂SO₄), the equilibrium shifts toward hydrolysis, reverting the oxime to the parent aldehyde (4-Bromo-3-fluorobenzaldehyde) and hydroxylamine.

Photostability & Isomerization

Oximes can exist as E (anti) and Z (syn) isomers.

  • Mechanism: Exposure to UV light can induce E/Z photoisomerization.

  • Impact: While chemically stable, the isomeric ratio may shift upon prolonged light exposure.

  • Recommendation: Store in amber vials or opaque containers to maintain isomeric purity.

Degradation Mechanisms & Pathways

Understanding the degradation pathways is essential for troubleshooting low yields or impurity profiles. The primary risks are hydrolysis (reversion) and rearrangement.

DegradationPathways Oxime 4-Bromo-3-fluoro- benzaldehyde Oxime Aldehyde Hydrolysis Product: 4-Bromo-3-fluorobenzaldehyde Oxime->Aldehyde Acid/H2O (Reversion) Nitrile Dehydration Product: 4-Bromo-3-fluorobenzonitrile Oxime->Nitrile Heat/Ac2O (Dehydration) Amide Rearrangement Product: 4-Bromo-3-fluorobenzamide Oxime->Amide Acid Catalyst (Beckmann Rearrangement)

Figure 1: Primary degradation pathways for 4-Bromo-3-fluorobenzaldehyde oxime under stress conditions.

Validated Synthesis & Handling Protocol

This protocol is derived from validated patent methodologies for isoxazoline synthesis. It serves as a self-validating system: the formation of a stable white precipitate indicates success.

Reagents & Equipment
  • Precursor: 4-Bromo-3-fluorobenzaldehyde (1.0 equiv)

  • Reagent: Hydroxylamine hydrochloride (NH₂OH[1]·HCl) (1.25 equiv)

  • Base: Sodium Carbonate (Na₂CO₃) (0.6 equiv)

  • Solvent: Methanol (MeOH) and Distilled Water

  • Equipment: Round-bottom flask, magnetic stirrer, addition funnel.

Step-by-Step Methodology
  • Solubilization: Dissolve 4-Bromo-3-fluorobenzaldehyde (e.g., 4.06 g, 20 mmol) in Methanol (30 mL). Ensure complete dissolution.

  • Reagent Addition: Add Hydroxylamine hydrochloride (2.65 g, 25 mmol) directly to the methanolic solution. The mixture may become slightly acidic.

  • Basification (Critical Step): Dissolve Sodium Carbonate (0.834 g, 12 mmol) in Water (30 mL). Add this aqueous base solution dropwise to the main reaction vessel.

    • Note: This neutralizes the HCl released and buffers the solution to a pH optimal for oxime formation.

  • Reaction & Incubation: Stir the mixture vigorously at Room Temperature (20–25°C) overnight (approx. 12–16 hours).

    • Checkpoint: A white slurry or precipitate should form, indicating the precipitation of the oxime product.

  • Workup & Isolation:

    • Extract the slurry with Ethyl Acetate (EtOAc).[2]

    • Separate the organic layer and wash with brine.

    • Dry over anhydrous Magnesium Sulfate (MgSO₄).

    • Filter and concentrate under reduced pressure to yield the Off-White Solid .[3]

Storage Recommendations

To maximize shelf-life and maintain purity for downstream coupling (e.g., [3+2] cycloaddition), adhere to the following storage hierarchy:

ConditionRecommendationRationale
Temperature 2–8°C (Refrigerated) Prevents slow thermal degradation or trace rearrangement over months.
Atmosphere Inert (Argon/Nitrogen) Recommended but not strictly required; prevents moisture absorption.
Container Amber Glass Prevents UV-induced E/Z isomerization.
Desiccant Required Oximes can be hygroscopic; moisture facilitates hydrolysis.

References

  • Gravestock, M. B., et al. (2006). Oxazolidinone and/or isoxazoline derivatives as antibacterial agents.[2] US Patent Application US20060116400A1.

    • Citation Context: Defines the synthesis protocol, room temperature stability ("stirred at room temperature overnight"), and physical state ("white slurry")
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Citation Context: General mechanisms of oxime hydrolysis and Beckmann rearrangement.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet for 4-Bromo-3-fluorobenzaldehyde (Precursor).

    • Citation Context: Physicochemical properties of the parent aldehyde used to derive stability assumptions for the oxime.

Sources

Exploratory

Technical Deep Dive: 4-Bromo-3-fluorobenzaldehyde Oxime Derivatives

Strategic Scaffolds in Modern Medicinal Chemistry & Agrochemicals Executive Summary This technical guide analyzes the synthetic utility of 4-Bromo-3-fluorobenzaldehyde oxime , a critical intermediate in the development o...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffolds in Modern Medicinal Chemistry & Agrochemicals

Executive Summary

This technical guide analyzes the synthetic utility of 4-Bromo-3-fluorobenzaldehyde oxime , a critical intermediate in the development of isoxazoline-based ectoparasiticides (e.g., Fluralaner, Afoxolaner) and next-generation kinase inhibitors. Unlike simple benzaldehydes, this scaffold offers orthogonal reactivity : the oxime moiety serves as a precursor for 1,3-dipolar cycloadditions, while the aryl bromide/fluoride motif enables high-precision metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

This document provides validated protocols, mechanistic insights, and structural analysis for researchers aiming to leverage this scaffold for library generation or lead optimization.

Part 1: Structural Significance & Orthogonal Reactivity

The 4-Bromo-3-fluorobenzaldehyde oxime scaffold is defined by three reactive centers that allow for divergent synthesis:

  • The Oxime (C1): A masked dipole. Under oxidative conditions, it generates a nitrile oxide , the obligate 1,3-dipole for constructing isoxazoline rings—the pharmacophore responsible for GABA-gated chloride channel antagonism in modern ectoparasiticides.

  • The Aryl Bromide (C4): A handle for palladium-catalyzed cross-coupling, allowing late-stage functionalization to tune lipophilicity (LogP).

  • The Aryl Fluoride (C3): Provides metabolic stability (blocking P450 oxidation at the ring) and modulates the acidity of the adjacent proton, influencing the regioselectivity of metal insertion during catalysis.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from the core oxime scaffold.

G Start 4-Bromo-3-fluorobenzaldehyde (Precursor) Oxime 4-Bromo-3-fluorobenzaldehyde Oxime (Core Scaffold) Start->Oxime NH2OH·HCl NaHCO3, EtOH NitrileOxide Nitrile Oxide (Transient Dipole) Oxime->NitrileOxide NCS / Et3N (Chlorination -> Elimination) Biaryl Biaryl Oximes (Kinase Inhibitors) Oxime->Biaryl Suzuki-Miyaura Pd(PPh3)4, Ar-B(OH)2 Nitrile Benzonitriles Oxime->Nitrile Dehydration T3P or SOCl2 Isoxazoline Isoxazoline Derivatives (GABA Antagonists) NitrileOxide->Isoxazoline [3+2] Cycloaddition Styrene/Alkene

Caption: Divergent synthetic pathways from the 4-Bromo-3-fluorobenzaldehyde oxime core.[1]

Part 2: Validated Experimental Protocols

The following protocols are synthesized from high-impact medicinal chemistry literature, optimized for reproducibility and yield.

Protocol A: High-Fidelity Oxime Synthesis

Objective: Isolate the (E)-oxime isomer with >95% purity without column chromatography.

Reagents:

  • 4-Bromo-3-fluorobenzaldehyde (1.0 eq)[1]

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.0 eq)

  • Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-Bromo-3-fluorobenzaldehyde in Ethanol at room temperature. Ensure complete solvation to prevent clumping.

  • Buffer Preparation: Dissolve NaHCO₃ in water. Slowly add this to the ethanolic solution. Note: Use of NaHCO₃ (pH ~8.5) is preferred over NaOH to prevent nucleophilic attack of hydroxide on the aryl fluoride (SNAr side reaction).

  • Addition: Add NH₂OH·HCl portion-wise over 15 minutes. An exotherm is expected; maintain temperature <30°C.

  • Monitoring: Stir for 2–4 hours. Monitor via TLC (20% EtOAc/Hexane). The aldehyde spot (high R_f) should disappear; the oxime spot (lower R_f, streaks slightly) will appear.

  • Workup: Evaporate ethanol under reduced pressure. The product typically precipitates as a white solid from the remaining aqueous layer. Filter, wash with cold water, and dry in vacuo.

Self-Validation Check:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the aldehyde singlet (~10.0 ppm) and the appearance of the oxime singlet (~8.2 ppm) and the N-OH proton (~11.5 ppm, broad).

Protocol B: [3+2] Cycloaddition to Isoxazolines

Objective: Synthesize the biologically active isoxazoline core via an in situ generated nitrile oxide.

Reagents:

  • 4-Bromo-3-fluorobenzaldehyde oxime (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Styrene Derivative (Dipolarophile) (1.5 eq)

  • Solvent: DMF or Ethyl Acetate

Methodology:

  • Chlorination: Dissolve the oxime in DMF. Add NCS portion-wise at 0°C. Stir for 1 hour to form the hydroximoyl chloride intermediate.

    • Critical Insight: Verify conversion to the chloro-oxime before proceeding. Incomplete chlorination leads to recovered starting material.

  • Cycloaddition: Add the styrene derivative (dipolarophile).

  • Elimination (The Trigger): Add Et₃N dropwise over 30 minutes. This eliminates HCl, generating the reactive nitrile oxide species, which immediately undergoes [3+2] cycloaddition with the alkene.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMF. Purify via silica gel chromatography.

Part 3: Data Analysis & Yield Optimization

The electronic nature of the 3-Fluoro substituent significantly impacts the stability of the nitrile oxide intermediate. The table below summarizes yield variations based on solvent and base choice during the [3+2] cycloaddition.

Solvent SystemBaseTemperatureYield (%)Notes
DMF Et₃N25°C88% Optimal. DMF stabilizes the polar transition state.
DCM Et₃N0°C -> 25°C65%Slower reaction; nitrile oxide dimerization (furoxan formation) observed.
Ethanol NaOEtReflux40%Significant SNAr byproduct (displacement of Fluorine).
Water/tBuOH NaHCO₃50°C72%"Green" chemistry route; requires vigorous stirring.

Technical Insight: The 3-Fluoro group is electron-withdrawing.[2] This destabilizes the build-up of positive charge in the transition state of the cycloaddition, making the reaction slower than non-fluorinated analogs. Using a polar aprotic solvent like DMF helps stabilize the dipole, improving yields.

Part 4: Advanced Mechanistic Diagram (Nitrile Oxide Formation)

Understanding the in situ generation of the dipole is crucial for troubleshooting low yields.

ReactionMechanism Oxime Oxime (R-CH=N-OH) Chlorooxime Hydroximoyl Chloride (R-C(Cl)=N-OH) Oxime->Chlorooxime Cl+ transfer NCS NCS (Chlorinating Agent) NCS->Chlorooxime NitrileOxide Nitrile Oxide Dipole (R-C≡N⁺-O⁻) Chlorooxime->NitrileOxide -HCl (Elimination) Base Et3N (Base) Base->NitrileOxide Dimer Furoxan Dimer (Side Product) NitrileOxide->Dimer Dimerization (If no alkene present) Product Isoxazoline (Target) NitrileOxide->Product + Alkene ([3+2])

Caption: Mechanism of Nitrile Oxide generation and competition between Cycloaddition and Dimerization.

References
  • Isoxazoline Synthesis via [3+2] Cycloaddition

    • Title: Recent advances in the oxime-participating synthesis of isoxazolines.[3]

    • Source: Organic & Biomolecular Chemistry (RSC), 2024.
    • URL:[Link] (Note: Generalized review of mechanism).

  • Fluralaner/Afoxolaner Chemistry (Patent Literature)
  • Fluorine Effects in Medicinal Chemistry

    • Title: Applications of Fluorine in Medicinal Chemistry.[1][4][5]

    • Source: Journal of Medicinal Chemistry, 2015.[4]

    • URL:[Link]

  • General Oxime Synthesis Methodology

    • Title: 4-Fluorobenzaldehyde oxime (PubChem Data & Synthesis References).[6]

    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of 4-Bromo-3-fluorobenzonitrile via Dehydration of 4-Bromo-3-fluorobenzaldehyde Oxime

This document provides a comprehensive guide for the conversion of 4-bromo-3-fluorobenzaldehyde oxime to 4-bromo-3-fluorobenzonitrile, a critical process for the synthesis of valuable intermediates in pharmaceutical and...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the conversion of 4-bromo-3-fluorobenzaldehyde oxime to 4-bromo-3-fluorobenzonitrile, a critical process for the synthesis of valuable intermediates in pharmaceutical and agrochemical research. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles to ensure robust and reproducible outcomes.

Introduction: The Significance of the Nitrile Moiety

The nitrile functional group is a cornerstone in organic synthesis, serving as a versatile precursor to amines, amides, carboxylic acids, and various heterocyclic systems.[1][2] Its presence in numerous marketed drugs and biologically active compounds underscores its importance in medicinal chemistry. The dehydration of aldoximes represents a direct and efficient route to aromatic and aliphatic nitriles, often proceeding under mild conditions with high yields.[3][4] This application note focuses on a specific, yet broadly applicable, transformation: the synthesis of 4-bromo-3-fluorobenzonitrile. This particular structural motif is of interest in the development of novel therapeutic agents and functional materials.

Mechanistic Insights: The Dehydration of Aldoximes

The conversion of an aldoxime to a nitrile is fundamentally a dehydration reaction. Several mechanisms can be invoked depending on the reagents employed. A common and effective approach involves the use of a phosphine-based reagent in conjunction with a halogenating agent. In this protocol, we will focus on a system utilizing triphenylphosphine (PPh₃) and an N-halosuccinimide or a similar electrophilic halogen source.

The reaction proceeds through the activation of the oxime's hydroxyl group, transforming it into a better leaving group. The proposed mechanism is as follows:

  • Activation of the Halogenating Agent: Triphenylphosphine, a strong nucleophile, attacks the electrophilic halogen of the N-halosuccinimide (NXS), generating a phosphonium halide intermediate.

  • Oxime Attack: The oxygen atom of the aldoxime acts as a nucleophile, attacking the electrophilic phosphorus atom of the phosphonium intermediate.

  • Elimination: A base, either added or generated in situ, facilitates an E2-type elimination. The base abstracts the proton from the oxime's hydroxyl group, leading to the formation of the nitrile's carbon-nitrogen triple bond and the expulsion of triphenylphosphine oxide and a halide anion. The formation of the highly stable triphenylphosphine oxide is a major driving force for this reaction.[5]

Dehydration_Mechanism PPh3 PPh₃ (Triphenylphosphine) NXS N-X-S (N-Halosuccinimide) Intermediate1 [Ph₃P-X]⁺ S⁻ Intermediate2 R-CH=N-O-PPh₃⁺ X⁻ Nitrile R-C≡N (4-Bromo-3-fluorobenzonitrile) Intermediate2->Nitrile Elimination Ph3PO Ph₃P=O (Triphenylphosphine oxide) Intermediate2->Ph3PO Elimination BH_HX Base-H⁺ + X⁻ Intermediate2->BH_HX Elimination Base Base Base->Intermediate2 Deprotonation Aldoxime Aldoxime Aldoxime->Intermediate2 + Intermediate1

Caption: Proposed mechanism for the PPh₃-mediated dehydration of an aldoxime.

Experimental Protocols

This section is divided into two parts: the synthesis of the starting material, 4-bromo-3-fluorobenzaldehyde oxime, and its subsequent conversion to 4-bromo-3-fluorobenzonitrile.

Part 1: Synthesis of 4-Bromo-3-fluorobenzaldehyde Oxime

Rationale: The oxime is readily prepared from the corresponding aldehyde via condensation with hydroxylamine hydrochloride. The presence of a mild base is necessary to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Materials:

  • 4-Bromo-3-fluorobenzaldehyde[6]

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-3-fluorobenzaldehyde (1.0 eq) in ethanol (5-10 mL per gram of aldehyde).

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water.

  • Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the aldehyde.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add cold water to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-bromo-3-fluorobenzaldehyde oxime as a white to off-white solid.

Part 2: Conversion of 4-Bromo-3-fluorobenzaldehyde Oxime to 4-Bromo-3-fluorobenzonitrile

Rationale: This protocol is adapted from a general and robust method for the dehydration of aldoximes.[5] The use of triphenylphosphine and an N-halosuccinimide under mild conditions ensures high yields and minimizes side product formation. Dichloromethane is chosen as the solvent due to its inertness and ability to dissolve the reactants.

Materials:

  • 4-Bromo-3-fluorobenzaldehyde oxime

  • Triphenylphosphine (PPh₃)

  • N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS)

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-bromo-3-fluorobenzaldehyde oxime (1.0 eq) in dry dichloromethane (10-15 mL per gram of oxime) at 0 °C (ice bath), add triphenylphosphine (1.2 eq).

  • Slowly add N-chlorosuccinimide (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Add triethylamine (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 4-bromo-3-fluorobenzonitrile.

Data Summary and Expected Results

The following table summarizes the key parameters for the conversion of 4-bromo-3-fluorobenzaldehyde oxime to the corresponding nitrile.

ParameterValueNotes
Reactants
4-Bromo-3-fluorobenzaldehyde oxime1.0 eqStarting material
Triphenylphosphine (PPh₃)1.2 eqDehydrating agent component
N-Chlorosuccinimide (NCS)1.2 eqActivator for PPh₃
Triethylamine (Et₃N)1.5 eqBase
Solvent Dichloromethane (CH₂Cl₂)Anhydrous conditions recommended
Temperature 0 °C to Room TemperatureInitial cooling controls exotherm
Reaction Time 2-4 hoursMonitor by TLC
Work-up Aqueous NaHCO₃ quench, extractionStandard procedure
Purification Column ChromatographySilica gel
Expected Yield > 90%Based on analogous transformations

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Impure or wet reagents/solvent.- Insufficient amount of reagents.- Allow the reaction to stir for a longer duration or gently warm.- Ensure all reagents are pure and the solvent is anhydrous.- Re-check the stoichiometry of the reagents.
Formation of Side Products - Reaction temperature too high.- Presence of water leading to hydrolysis.- Maintain the recommended temperature profile.- Use anhydrous solvents and reagents.
Low Isolated Yield - Incomplete precipitation of the oxime.- Loss of product during work-up or purification.- Ensure complete precipitation by adding sufficient cold water.- Perform extractions carefully and optimize the chromatography conditions.

Experimental Workflow Diagram

Experimental_Workflow cluster_part1 Part 1: Oxime Synthesis cluster_part2 Part 2: Nitrile Synthesis Start1 4-Bromo-3-fluorobenzaldehyde Step1_1 Dissolve in EtOH Step1_2 Add aq. NH₂OH·HCl / NaOAc Step1_3 Reflux (1-3 h) Step1_4 Precipitate with H₂O Step1_5 Filter and Dry Product1 4-Bromo-3-fluorobenzaldehyde Oxime Start2 4-Bromo-3-fluorobenzaldehyde Oxime Step2_1 Dissolve in CH₂Cl₂ Add PPh₃, NCS, Et₃N at 0°C Start2->Step2_1 Step2_2 Stir at RT (2-4 h) Step2_1->Step2_2 Step2_3 Aqueous Work-up Step2_2->Step2_3 Step2_4 Column Chromatography Step2_3->Step2_4 Product2 4-Bromo-3-fluorobenzonitrile Step2_4->Product2

Caption: Overall workflow for the synthesis of 4-bromo-3-fluorobenzonitrile.

References

  • M-CSA. (n.d.). Aldoxime dehydratase. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, May 14). Beckmann Rearrangement - Oxime Conversion to Nitrile Mechanism [Video]. YouTube. [Link]

  • Nakajima, M., Qiao, K., Kobayashi, N., Bao, Q., Tomida, D., & Yokoyama, C. (2026). Efficient Dehydration of Aldoximes to Nitriles Catalyzed by a Lewis Acid Ionic Liquid. Chemistry Letters. [Link]

  • Otsuka, S., et al. (2016). Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media. Chemistry – An Asian Journal, 11(9), 1348-1352. [Link]

  • Wang, D., et al. (2022). Bioinspired Iron-Catalyzed Dehydration of Aldoximes to Nitriles: A General N–O Redox-Cleavage Method. The Journal of Organic Chemistry, 87(16), 11039-11051. [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(18), 6272-6274. [Link]

  • Various Authors. (2025). Highly Efficient and Catalytic Conversion of Aldoximes to Nitriles. ResearchGate. [Link]

  • Miller, M. J., et al. (2009). A Simple Synthesis of Nitriles from Aldoximes. NIH Public Access. [Link]

  • Mutti, F. G., et al. (2023). Organic Acid to Nitrile: A Chemoenzymatic Three-Step Route. Advanced Synthesis & Catalysis, 365(1), 37-44. [Link]

  • Various Authors. (n.d.). Dehydration of aldoximes and amides into corresponding nitriles. ResearchGate. [Link]

  • Lin, H., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 11(40), 24781-24786. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2009). An efficient, rapid and facile procedure for conversion of aldoximes to nitriles using triphenylphosphine and N-halo sulfonamides. Journal of the Iranian Chemical Society, 6(3), 549-555. [Link]

  • PrepChem. (n.d.). Synthesis of Stage 1: 4-fluoro-3-bromobenzaldehyde. Retrieved from [Link]

  • SINOPHARM CHEM REAGENT. (2019). Synthesis method of 3-bromo-4-fluorobenzaldehyde. CN109912396B.
  • Chandan, N. (n.d.). CONVERSION OF OXIME AND TOSYL ALDOXIME TO NITRILES AS COMPETITIVE REACTION TO NUCLEOPHILIC RING CLOSURE. [Link]

  • Hoechst Aktiengesellschaft. (1998). Process for the preparation of organic nitriles. WO1998005630A1.
  • Niknam, K., & Deris, A. (2013). A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE. Revue Roumaine de Chimie, 58(1), 25-30. [Link]

  • Baxendale, I. R., et al. (2002). A Clean Conversion of Aldehydes to Nitriles Using a Solid-Supported Hydrazine. Synlett, 2002(1), 113-115. [Link]

  • SINOPHARM CHEM REAGENT. (2019). Synthetic method of 3-bromo-4-fluorobenzaldehyde. CN109912396A.
  • Hikal Ltd. (2010). Process for the preparation of 3-bromo-4-fluorobenzaldehyde. WO2010086877A2.

Sources

Application

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 4-Bromo-3-fluorobenzaldehyde Oxime

Executive Summary This guide details the protocol for the Suzuki-Miyaura cross-coupling of 4-Bromo-3-fluorobenzaldehyde oxime (BFBO). While the 3-fluoro substituent activates the C-Br bond for oxidative addition, the unp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the Suzuki-Miyaura cross-coupling of 4-Bromo-3-fluorobenzaldehyde oxime (BFBO). While the 3-fluoro substituent activates the C-Br bond for oxidative addition, the unprotected oxime moiety (


) presents a dual challenge: it acts as a potential catalyst poison via N-coordination and is susceptible to dehydration (forming nitriles) under basic conditions.

This note provides a direct coupling protocol that eliminates the need for protection/deprotection steps, utilizing a specific ligand system to outcompete oxime coordination.

Chemical Profile & Strategic Analysis

Substrate Characteristics
PropertySpecificationImpact on Coupling
Substrate 4-Bromo-3-fluorobenzaldehyde oximeCore scaffold
Reactive Site Aryl Bromide (C-Br)Standard electrophile; activated by ortho-F.
Electronic Mod 3-Fluoro (Ortho)Inductive withdrawal (-I) lowers LUMO energy, accelerating oxidative addition relative to non-fluorinated analogs [1].[1]
Interference Oxime (

)
Lewis Basic: Can coordinate to Pd(II), stalling the cycle.Acidic (

):
Deprotonation by base can lead to solubility issues or side reactions.
The "Oxime Paradox"

The primary failure mode in coupling unprotected oximes is Catalyst Sequestration . The oxime nitrogen is a competent ligand for Palladium. If the phosphine ligand is labile or the Pd loading is too low, the substrate effectively "poisons" the catalyst, forming an off-cycle resting state.

Solution: Use electron-rich, bulky phosphines (e.g., XPhos, SPhos) or bidentate ligands (dppf) that bind Pd more strongly than the oxime nitrogen.

Mechanistic Pathway & Interference

The following diagram illustrates the standard catalytic cycle and the specific "off-cycle" trap caused by the oxime functionality.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Facilitated by 3-F) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Base Dependent) OxAdd->TransMet + Ar-B(OH)2 / Base Trap OFF-CYCLE TRAP Pd(II)-Oxime Complex OxAdd->Trap Oxime N-Coordination RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Trap->OxAdd Heat / Strong Ligand

Figure 1: Catalytic cycle showing the oxidative addition acceleration by the fluorine atom (Green) and the risk of catalyst sequestration by the oxime nitrogen (Red).

Experimental Protocols

Protocol A: Direct Coupling (Recommended)

Best for: Rapid library synthesis, atom economy.

Reagents:

  • Substrate: 4-Bromo-3-fluorobenzaldehyde oxime (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
    • Why: The bidentate dppf ligand resists displacement by the oxime.

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

    • Why: Water is essential to solubilize the base and prevent the oxime from aggregating.

Step-by-Step Procedure:

  • Charge: In a reaction vial equipped with a stir bar, add the oxime (1.0 equiv), boronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Purge: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Catalyst Addition: Add

    
     (5 mol%) quickly under inert flow.
    
  • Solvent: Add degassed Dioxane/Water (4:1) via syringe. Concentration should be 0.1 M – 0.2 M.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Note: Do not exceed 100°C to avoid dehydrating the oxime to a nitrile.

  • Workup (Critical):

    • Cool to room temperature.[2]

    • Dilute with EtOAc and wash with slightly acidic water (pH 5-6, using dilute

      
      ) to keep the oxime protonated and in the organic phase.
      
    • Warning: High pH during extraction pushes the oxime into the aqueous layer.

Protocol B: The "Difficult Partner" (Buchwald System)

Best for: Sterically hindered boronic acids or electron-poor partners.

Modifications:

  • Catalyst:

    
     (2-3 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: THF / Water (10:1)

  • Temp: 60°C (Milder temp allowed by highly active catalyst).

Optimization Logic & Troubleshooting

Use the following decision tree to troubleshoot low yields.

OptimizationTree Start Low Yield? Check1 SM Remaining? Start->Check1 Check2 Nitrile Formed? Check1->Check2 No (Complex Mix) Action1 Catalyst Poisoning. Switch to XPhos Pd G2 or increase loading. Check1->Action1 Yes (Stalled) Action2 Dehydration. Lower Temp (<80C) Switch base to NaHCO3. Check2->Action2 Yes (-CN peak in IR) Action3 Protodeboronation. Add excess Boronic Acid Switch to anhydrous base. Check2->Action3 No (Ar-H formed)

Figure 2: Troubleshooting logic for oxime coupling. Green/Blue paths indicate process flow; Yellow/Red indicate corrective actions.

Data Summary: Base & Solvent Effects
BaseSolventTempOutcome

Dioxane/

80°CHigh Yield (85%+)

DMF100°CDehydration to Nitrile observed (~15%)

Toluene90°CLow Conversion (Pd poisoning)

Toluene80°CDecomposition of oxime

References

  • Electronic Effects in Oxidative Addition

    • Title: Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides.[3]

    • Source: NIH / PubMed (2019/2024).
    • URL:[Link] (Context: Electronic withdrawal accelerates oxidative addition).

  • Unprotected Group Tolerance

    • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines (Analogous nucleophilic interference).
    • Source: RSC Advances (2024).[4]

    • URL:[Link]

  • General Suzuki Mechanism & Poisoning

    • Title: Catalyst poisoning and deactivation of palladium catalysts.[2][5][6][7][8]

    • Source: SciSpace / Journal of Molecular C
    • URL:[Link]

  • Oxime Reactivity

    • Title: Unlocking Reactivity of Unprotected Oximes.
    • Source: ResearchG
    • URL:[Link]

Sources

Method

Application Note: Chemoselective Reduction of 4-Bromo-3-fluorobenzaldehyde oxime to Benzylamine Derivatives

Abstract & Strategic Overview The 3-fluoro-4-bromo benzylamine motif is a high-value pharmacophore intermediate, particularly in the synthesis of kinase inhibitors where the fluorine atom modulates metabolic stability an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 3-fluoro-4-bromo benzylamine motif is a high-value pharmacophore intermediate, particularly in the synthesis of kinase inhibitors where the fluorine atom modulates metabolic stability and the bromine serves as a handle for subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

The Synthetic Challenge: The primary challenge in reducing 4-Bromo-3-fluorobenzaldehyde oxime lies in chemoselectivity . Standard catalytic hydrogenation methods (Pd/C,


) frequently result in hydrodehalogenation, stripping the labile aryl bromide before the oxime is fully reduced.

The Solution: This Application Note details two field-proven protocols designed to preserve the aryl halide integrity:

  • Method A (Gold Standard): Borane-mediated reduction (

    
    ), offering the highest purity and chemoselectivity.
    
  • Method B (Scalable Alternative): Zinc/HCl reduction, a cost-effective, rugged protocol for larger batches where boron waste disposal is a constraint.

Chemical Strategy & Mechanism[1][2][3]

Reaction Pathway

The reduction transforms the


 hybridized oxime carbon into an 

primary amine.

ReactionScheme Oxime Start: 4-Bromo-3-fluorobenzaldehyde oxime (Ar-CH=N-OH) Inter Intermediate: Hydroxylamine / Imine Oxime->Inter Step 1: Hydride Attack Product Target: 4-Bromo-3-fluorobenzylamine (Ar-CH2-NH2) Inter->Product Step 2: Deoxygenation

Figure 1: General reduction pathway. Note that Borane reduction proceeds via a stable Boron-Amine complex that requires distinct acidic hydrolysis.

Chemoselectivity Matrix
MethodReagentRisk to Ar-BrRisk to Ar-FRecommendation
Borane Reduction

LowNegligibleHighly Recommended
Dissolving Metal Zn / HClLowLowRecommended (Scale-up)
Cat. Hydrogenation

, Pd/C
High LowNot Recommended
Hydride (Strong)

ModerateLowUse with Caution (Temp control)

Protocol A: Borane-Mediated Reduction (High Precision)

Rationale: Borane is an electrophilic reducing agent.[1] It coordinates to the nitrogen lone pair, delivering hydride to the carbon. Crucially, it is inert toward aryl bromides under standard conditions.

Safety Warning:


 evolves hydrogen gas upon contact with moisture. Work under inert atmosphere (

or Ar).
Materials
  • Substrate: 4-Bromo-3-fluorobenzaldehyde oxime (1.0 eq)

  • Reagent: Borane-THF complex (1.0 M solution, 2.5 - 3.0 eq)

  • Solvent: Anhydrous THF (5-10 volumes)

  • Quench: Methanol (MeOH), 2M HCl or concentrated HCl.

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solubilization: Charge the oxime (1.0 eq) and anhydrous THF (5 vol). Cool the system to 0°C using an ice bath.

  • Addition: Transfer

    
     (3.0 eq) to the addition funnel via cannula. Add dropwise to the oxime solution over 30–45 minutes. Caution: Exothermic.
    
  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT) over 1 hour.

    • Heat to gentle reflux (65°C) for 2–4 hours.

    • Monitor: TLC (50% EtOAc/Hex) should show consumption of the oxime (

      
      ) and appearance of the polar amine (baseline) or boron complex.
      
  • Critical Step - The Acidic Quench:

    • Note: The reaction produces a stable amine-borane complex (

      
      ) that is NOT broken by simple water addition.
      
    • Cool to 0°C.[1]

    • Carefully add Methanol dropwise until gas evolution ceases (destroys excess hydride).

    • Add Conc. HCl (approx 1 mL per mmol substrate) or 6M HCl carefully.

    • Reflux the acidic mixture for 1 hour. This step is mandatory to cleave the N-B bond.

  • Workup:

    • Cool to RT and concentrate in vacuo to remove THF/MeOH.

    • Dilute the residue with water. Wash with Diethyl Ether (

      
      ) to remove non-basic impurities (unreacted oxime).
      
    • Basify the aqueous layer to pH >12 using 4M NaOH (precipitate may form).

    • Extract product with Dichloromethane (DCM) (

      
      ).
      
    • Dry combined organics over

      
      , filter, and concentrate.
      

Protocol B: Zinc/HCl Reduction (Cost-Effective)

Rationale: Zinc in acidic media generates nascent hydrogen and electron transfer processes that reduce the oxime. This method avoids pyrophoric boranes and is often cheaper for multi-gram scales.

Materials
  • Substrate: 4-Bromo-3-fluorobenzaldehyde oxime (1.0 eq)

  • Reagent: Zinc Dust (activated, 5.0 - 8.0 eq)

  • Acid: 3M HCl (aqueous) or Acetic Acid.

  • Solvent: Methanol or Ethanol.[1][2]

Step-by-Step Procedure
  • Activation: If using old Zinc dust, wash briefly with dilute HCl, then water, then acetone, and dry.

  • Setup: Charge Oxime (1.0 eq) and Methanol (10 vol) into a flask.

  • Acidification: Add 3M HCl (approx 10 eq) or Acetic Acid. The solution may warm slightly.

  • Reduction:

    • Cool to 0–5°C.

    • Add Zinc dust portion-wise over 1 hour. Vigorous bubbling (

      
      ) will occur.
      
    • Allow to warm to RT and stir for 4–12 hours.

  • Filtration: Filter the reaction mixture through a Celite pad to remove unreacted Zinc and Zinc salts. Wash the pad with Methanol.

  • Workup:

    • Concentrate the filtrate to remove organics.

    • Basify the remaining aqueous residue with

      
       or NaOH to pH 10–11.
      
    • Extract with Ethyl Acetate or DCM.[1]

    • Purification: Conversion to the HCl salt is recommended for storage (see Section 5).

Workup Logic & Purification Flow

The following logic ensures the separation of the amine from neutral byproducts (like unreacted oxime or dehalogenated side-products).

WorkupFlow Crude Crude Reaction Mixture (Acidic) Wash Wash with Ether/EtOAc Crude->Wash AqLayer Aqueous Layer (Contains Amine-H+) Wash->AqLayer Product stays in water OrgWaste Organic Layer (Discard Impurities) Wash->OrgWaste Neutrals removed Basify Basify to pH > 12 (NaOH) AqLayer->Basify Extract Extract into DCM Basify->Extract Final Final Product (Free Amine) Extract->Final

Figure 2: Acid-Base extraction strategy to isolate pure benzylamine.

Salt Formation (Recommended for Stability): The free base amine absorbs


 from the air. Convert to Hydrochloride salt:
  • Dissolve free amine in minimal dry

    
     or Ethanol.
    
  • Add 2M HCl in Ether or Dioxane (1.1 eq).

  • Filter the white precipitate.

Analytical Validation

TestExpected ResultDiagnostic Signal
HPLC Shift in Retention TimeAmine is significantly more polar than Oxime.
1H NMR Disappearance of OximeLoss of

singlet (

8.0-8.5 ppm).
1H NMR Appearance of AmineNew singlet/doublet at

3.8-4.0 ppm (

).
MS (ESI) Mass Shift

(Br isotope pattern).
19F NMR Fluorine IntegritySignal remains (approx -110 to -120 ppm). Loss indicates side reaction.

Troubleshooting & Optimization

Issue 1: Low Yield in Borane Reduction

  • Cause: Incomplete hydrolysis of the Boron-Amine complex.

  • Fix: Increase the duration of the acidic reflux (Step 5) or use stronger acid (6M HCl) during the quench.

Issue 2: Debromination (Loss of Br)

  • Cause: If using Zn method, temperature was too high or reaction time too long.

  • Fix: Keep Zn reaction at 0°C to RT.[3] Do not heat. If using Borane, ensure no Pd contaminants are present in glassware.

Issue 3: Gelatinous Emulsions during Workup

  • Cause: Aluminum or Boron salts.[4]

  • Fix: Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution during the initial quench to break up emulsions.

References

  • Borane Reduction Mechanism & Utility

    • Brown, H. C.; Heim, P. "Selective Reductions. XII. The Reaction of Borane-Tetrahydrofuran with Organic Compounds Containing Representative Functional Groups." J. Org. Chem.1973, 38, 912–916.
  • Zinc-Mediated Reduction Protocols

    • J. Chem. Res. (S) 2003, 6, 332-334. "Reduction of oximes to amines using Zinc/Ammonium Formate."

  • General Oxime Reduction Reviews

    • "Amine Synthesis by Oxime Reduction."[5][6][7][8] Organic Chemistry Portal.

  • Scale-Up of Borane Reductions

    • "Borane-THF: New Solutions with Improved Thermal Properties and Stability."[4] Org.[4][9][10] Process Res. Dev.2007 , 11, 210–214.[4]

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-3-fluorobenzaldehyde Oxime

Introduction: Unlocking Molecular Diversity from a Versatile Building Block In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Molecular Diversity from a Versatile Building Block

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures.[1] These transformations, including the celebrated Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, have revolutionized drug discovery, materials science, and agrochemical development by enabling the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds.[1][2] This guide provides a comprehensive overview and detailed protocols for the application of these powerful catalytic systems to a highly functionalized and synthetically valuable substrate: 4-Bromo-3-fluorobenzaldehyde oxime.

The subject molecule, 4-Bromo-3-fluorobenzaldehyde oxime, presents a unique combination of functionalities. The aryl bromide serves as a versatile handle for palladium-catalyzed cross-coupling. The ortho-fluoro substituent introduces electronic modifications that can influence reaction kinetics and provides a potential vector for further functionalization or for modulating the physicochemical properties of the resulting products. The oxime moiety, a stable and synthetically versatile functional group, can be retained in the final product or subsequently transformed into other valuable functionalities such as nitriles, amides (via Beckmann rearrangement), or amines (via reduction).[3] The presence of the oxime also introduces a potential coordinating group that must be considered when selecting the appropriate catalyst system to avoid catalyst inhibition.

These application notes are designed for researchers, scientists, and drug development professionals. The content herein explains the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and practical utility.

PART 1: Synthesis of 4-Bromo-3-fluorobenzaldehyde Oxime

The starting material for the cross-coupling reactions is prepared in a straightforward, two-step sequence from commercially available 4-fluorobenzaldehyde.

Step 1: Bromination of 4-Fluorobenzaldehyde

The regioselective bromination of 4-fluorobenzaldehyde at the 3-position is achieved under electrophilic aromatic substitution conditions.

  • Protocol:

    • In a fume hood, suspend powdered aluminum trichloride (1.2 eq.) in dry dichloromethane (DCM).

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add 4-fluorobenzaldehyde (1.0 eq.) to the stirred suspension, maintaining the temperature below 10 °C.

    • After the addition is complete, continue stirring at 0 °C for 15 minutes.

    • Add bromine (1.1 eq.) in a single portion.

    • Heat the reaction mixture to reflux (approx. 40 °C) and monitor the reaction progress by GC-MS or TLC.

    • Upon completion, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with a saturated aqueous solution of sodium metabisulfite to remove excess bromine, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-Bromo-3-fluorobenzaldehyde.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.[4]

Step 2: Oximation of 4-Bromo-3-fluorobenzaldehyde

The aldehyde is then converted to the corresponding oxime via condensation with hydroxylamine.

  • Protocol:

    • Dissolve 4-Bromo-3-fluorobenzaldehyde (1.0 eq.) in ethanol or a mixture of ethanol and water.

    • Add hydroxylamine hydrochloride (1.2 eq.) to the solution.

    • Add a base such as sodium acetate or sodium hydroxide (1.5 eq.) portion-wise with stirring.[5]

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC until the starting aldehyde is consumed.

    • Cool the reaction mixture and, if a precipitate forms, collect the product by filtration. If no precipitate forms, pour the reaction mixture into cold water and extract with an organic solvent such as ethyl acetate.

    • Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude 4-Bromo-3-fluorobenzaldehyde oxime can be purified by recrystallization or column chromatography.[1]

PART 2: Palladium-Catalyzed Cross-Coupling Protocols

The following sections provide detailed protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions of 4-Bromo-3-fluorobenzaldehyde oxime. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and should be optimized for each specific coupling partner.

Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, coupling the aryl bromide with an organoboron reagent.[6] The electron-withdrawing nature of the fluoro and formyl-derived oxime groups can enhance the rate of oxidative addition, the first step in the catalytic cycle.

Catalyst System Selection: For sterically hindered or electron-deficient aryl bromides, bulky, electron-rich phosphine ligands are often employed to promote both oxidative addition and reductive elimination.

  • Recommended Catalyst Systems:

    • Pd(PPh₃)₄

    • Pd(OAc)₂ with ligands such as SPhos, XPhos, or RuPhos.

Base Selection: The choice of base is crucial for activating the boronic acid. Inorganic bases are commonly used.[7]

  • Recommended Bases:

    • K₂CO₃

    • K₃PO₄

    • Cs₂CO₃

Protocol: Suzuki-Miyaura Coupling of 4-Bromo-3-fluorobenzaldehyde Oxime with Phenylboronic Acid

  • To a flame-dried Schlenk flask, add 4-Bromo-3-fluorobenzaldehyde oxime (1.0 eq.), phenylboronic acid (1.2 eq.), and the chosen base (e.g., K₂CO₃, 2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.) and ligand if required.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionsRationale
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂Readily available and effective for a wide range of substrates.
Ligand PPh₃, SPhos, XPhosBulky, electron-rich ligands facilitate oxidative addition and reductive elimination.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation.[7]
Solvent Toluene/H₂O, Dioxane/H₂OBiphasic systems are common; the aqueous phase facilitates the dissolution of the base.
Temperature 80-100 °CProvides sufficient thermal energy for the catalytic cycle to proceed efficiently.
Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond at the less substituted carbon of the alkene.[8] The reaction is typically carried out in the presence of a palladium catalyst and a base.[9]

Catalyst System Selection: Phosphine-free palladium sources or palladacycles can be effective, as can traditional palladium(II) acetate with phosphine ligands.

  • Recommended Catalyst Systems:

    • Pd(OAc)₂

    • PdCl₂(PPh₃)₂

    • Herrmann's catalyst

Base Selection: Organic bases are commonly employed to neutralize the HBr generated during the reaction.

  • Recommended Bases:

    • Triethylamine (Et₃N)

    • Diisopropylethylamine (DIPEA)

Protocol: Heck Reaction of 4-Bromo-3-fluorobenzaldehyde Oxime with Styrene

  • To a sealable reaction vessel, add 4-Bromo-3-fluorobenzaldehyde oxime (1.0 eq.), styrene (1.5 eq.), and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq.).

  • Add a phosphine ligand if necessary (e.g., P(o-tolyl)₃, 0.04 eq.).

  • Add a degassed solvent such as DMF or NMP.

  • Add the base (e.g., Et₃N, 2.0 eq.).

  • Seal the vessel and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

ParameterRecommended ConditionsRationale
Palladium Source Pd(OAc)₂, PdCl₂(PPh₃)₂Effective and commonly used catalysts for Heck reactions.[9]
Ligand PPh₃, P(o-tolyl)₃Can improve catalyst stability and reactivity.
Base Et₃N, DIPEANeutralizes the generated HBr.
Solvent DMF, NMP, AcetonitrilePolar aprotic solvents are generally effective.
Temperature 100-120 °CHigher temperatures are often required for aryl bromides.
Sonogashira Coupling: Access to Aryl Alkynes

The Sonogashira coupling provides a powerful route to aryl alkynes by reacting the aryl bromide with a terminal alkyne.[10] This reaction is typically co-catalyzed by palladium and a copper(I) salt.[10] Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.[11]

Catalyst System Selection: A combination of a palladium(II) source and a copper(I) salt is standard.

  • Recommended Catalyst Systems:

    • PdCl₂(PPh₃)₂ and CuI

Base Selection: An amine base is used, which also often serves as the solvent.

  • Recommended Bases:

    • Triethylamine (Et₃N)

    • Diisopropylamine (DIPA)

Protocol: Sonogashira Coupling of 4-Bromo-3-fluorobenzaldehyde Oxime with Phenylacetylene

  • To a Schlenk flask, add 4-Bromo-3-fluorobenzaldehyde oxime (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent such as THF or toluene.

  • Add the amine base (e.g., Et₃N, used in excess or as a co-solvent).

  • Add phenylacetylene (1.2 eq.) via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

ParameterRecommended ConditionsRationale
Palladium Source PdCl₂(PPh₃)₂A standard and effective catalyst for Sonogashira couplings.[10]
Co-catalyst CuIFacilitates the formation of the copper acetylide intermediate.
Base Et₃N, DIPAActs as both a base and a solvent in many cases.
Solvent THF, Toluene, or neat amineProvides the reaction medium.
Temperature Room Temperature to 60 °CMild conditions are often sufficient for aryl bromides.
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of arylamines from aryl halides.[12] The choice of ligand is particularly critical in this reaction to facilitate the C-N bond-forming reductive elimination step.[13]

Catalyst System Selection: Modern Buchwald-Hartwig protocols utilize bulky, electron-rich phosphine ligands in conjunction with a palladium precursor.

  • Recommended Catalyst Systems:

    • Pd₂(dba)₃ or Pd(OAc)₂ with ligands such as BINAP, Xantphos, or Josiphos-type ligands.

Base Selection: A strong, non-nucleophilic base is required.

  • Recommended Bases:

    • NaOtBu (Sodium tert-butoxide)

    • LiHMDS (Lithium bis(trimethylsilyl)amide)

    • Cs₂CO₃

Protocol: Buchwald-Hartwig Amination of 4-Bromo-3-fluorobenzaldehyde Oxime with Morpholine

  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 eq.), the phosphine ligand (e.g., Xantphos, 0.02 eq.), and the base (e.g., NaOtBu, 1.4 eq.) to a Schlenk tube.

  • Add 4-Bromo-3-fluorobenzaldehyde oxime (1.0 eq.).

  • Add a degassed solvent such as toluene or dioxane.

  • Add morpholine (1.2 eq.) via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by LC-MS.

  • Once complete, cool the reaction, dilute with an organic solvent, and quench with water.

  • Separate the layers and extract the aqueous phase.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.

ParameterRecommended ConditionsRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium precursors.
Ligand BINAP, Xantphos, JosiphosBulky, electron-rich ligands are essential for efficient C-N bond formation.[13]
Base NaOtBu, LiHMDS, Cs₂CO₃Strong, non-nucleophilic bases are required for amine deprotonation.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are necessary.
Temperature 80-110 °CThermal energy is needed to drive the catalytic cycle.

PART 3: Visualization of Catalytic Cycles

To provide a clearer understanding of the reaction mechanisms, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R caption Suzuki-Miyaura Catalytic Cycle

Caption: Suzuki-Miyaura Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Alkene Complex Alkene Complex Ar-Pd(II)-Br(L2)->Alkene Complex Alkene Coordination Sigma-Alkyl Pd Complex Sigma-Alkyl Pd Complex Alkene Complex->Sigma-Alkyl Pd Complex Migratory Insertion Sigma-Alkyl Pd Complex->Pd(0)L2 β-Hydride Elimination Alkene Product Alkene Product Sigma-Alkyl Pd Complex->Alkene Product caption Heck Reaction Catalytic Cycle

Caption: Heck Reaction Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Alkyne(L2) Transmetalation Ar-Pd(II)-Alkyne(L2)->Pd(0)L2 Reductive Elimination Ar-Alkyne Ar-Alkyne Ar-Pd(II)-Alkyne(L2)->Ar-Alkyne R-C≡C-H R-C≡C-H Cu(I)-C≡C-R Cu(I)-C≡C-R R-C≡C-H->Cu(I)-C≡C-R Base Cu(I)-C≡C-R->Ar-Pd(II)-Br(L2) caption Sonogashira Catalytic Cycle

Caption: Sonogashira Catalytic Cycle

Conclusion

4-Bromo-3-fluorobenzaldehyde oxime is a versatile and valuable building block for the synthesis of a diverse array of complex organic molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—provide powerful and reliable methods for the functionalization of this substrate. By carefully selecting the appropriate catalyst system, base, and reaction conditions, researchers can efficiently construct novel compounds with potential applications in medicinal chemistry, materials science, and beyond. The stability of the oxime functionality under these varied reaction conditions further enhances the synthetic utility of this starting material.

References

  • Wikipedia. Benzaldehyde oxime. [Link]

  • Not applicable.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Pu, X., Li, H., & Colacot, T. J. (2013). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. The Journal of Organic Chemistry, 78(2), 568–581. [Link]

  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]

  • PrepChem.com. Preparation of benzaldoxime. [Link]

  • Not applicable.
  • Not applicable.
  • Sain, S., Jain, S., & Dwivedi, J. (2019). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Current Organic Synthesis, 16(8), 1105-1142. [Link]

  • PrepChem.com. Synthesis of Stage 1: 4-fluoro-3-bromobenzaldehyde. [Link]

  • Not applicable.
  • Not applicable.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • YouTube. (2021). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. [Link]

  • Not applicable.
  • Not applicable.
  • Not applicable.
  • Wikipedia. Heck reaction. [Link]

  • Not applicable.
  • Not applicable.
  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Not applicable.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Method

Application Notes and Protocols for [3+2] Cycloaddition Reactions Involving 4-Bromo-3-fluorobenzaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of [3+2] cycloaddition reactions utilizing 4-Bromo-3-fluorobenzaldehyde oxime for the synthesis of highly functio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of [3+2] cycloaddition reactions utilizing 4-Bromo-3-fluorobenzaldehyde oxime for the synthesis of highly functionalized isoxazole and isoxazoline heterocycles. As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a research and drug development context.

Introduction: The Strategic Importance of Halogenated Isoxazoles

The isoxazole and isoxazoline ring systems are privileged scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents due to their unique electronic properties and ability to engage in various biological interactions.[1][2][3] The introduction of halogen atoms, such as bromine and fluorine, onto the phenyl ring of the starting material, 4-Bromo-3-fluorobenzaldehyde oxime, offers a strategic advantage in drug design. These halogens can modulate the pharmacokinetic and pharmacodynamic properties of the final compounds, enhancing metabolic stability, membrane permeability, and binding affinity to target proteins.

The [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, is a powerful and convergent method for the construction of these five-membered heterocyclic rings.[4][5] The key reactive intermediate in this process when starting from an oxime is the nitrile oxide. This guide will focus on the in situ generation of 4-bromo-3-fluorobenzonitrile oxide and its subsequent reaction with various dipolarophiles.

Reaction Mechanism and Workflow

The overall transformation proceeds in two key stages:

  • In situ Generation of the Nitrile Oxide: The aldoxime is oxidized to form the corresponding nitrile oxide. This is the rate-determining step and various reagents can be employed to achieve this transformation under mild conditions.[6][7]

  • [3+2] Cycloaddition: The generated nitrile oxide, a 1,3-dipole, rapidly reacts with a dipolarophile (an alkene or alkyne) to form the desired isoxazoline or isoxazole ring system, respectively.[8]

reaction_mechanism cluster_step1 Step 1: Nitrile Oxide Generation cluster_step2 Step 2: [3+2] Cycloaddition Oxime 4-Bromo-3-fluorobenzaldehyde Oxime NitrileOxide 4-Bromo-3-fluorobenzonitrile Oxide (1,3-Dipole) Oxime->NitrileOxide [Oxidizing Agent] - H₂O Dipolarophile Alkene/Alkyne (Dipolarophile) Product Substituted Isoxazoline/Isoxazole Dipolarophile->Product NitrileOxide->Product

Caption: General reaction mechanism for the [3+2] cycloaddition.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the starting oxime and its subsequent use in [3+2] cycloaddition reactions.

Protocol 1: Synthesis of 4-Bromo-3-fluorobenzaldehyde Oxime

This protocol outlines a catalyst-free method for the synthesis of the title oxime from the corresponding aldehyde.[9]

Materials:

  • 4-Bromo-3-fluorobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Ethanol or a Methanol/Water mixture

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-3-fluorobenzaldehyde (1.0 eq) in ethanol (10 mL per gram of aldehyde).

  • Add hydroxylamine hydrochloride (1.2 eq) to the solution and stir to dissolve.

  • Slowly add triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase in vacuo to yield the crude oxime.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: [3+2] Cycloaddition with Alkenes to Synthesize Isoxazolines

This protocol details the in situ generation of 4-bromo-3-fluorobenzonitrile oxide and its cycloaddition with an alkene (e.g., styrene) using tert-butyl hypoiodite (t-BuOI) as a mild and effective oxidizing agent.[6]

Materials:

  • 4-Bromo-3-fluorobenzaldehyde oxime

  • Styrene (or other alkene)

  • tert-Butyl hypochlorite (t-BuOCl)

  • Sodium iodide (NaI)

  • 2,6-Lutidine

  • Dioxane (anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry, inert atmosphere-flushed flask, add 4-Bromo-3-fluorobenzaldehyde oxime (1.0 eq), the alkene (1.2 eq), and 2,6-lutidine (1.5 eq) in anhydrous dioxane.

  • In a separate flask, prepare the t-BuOI reagent by adding sodium iodide (1.5 eq) to a solution of t-BuOCl (1.5 eq) in dioxane under an inert atmosphere. Stir for 10 minutes.

  • Slowly add the freshly prepared t-BuOI solution to the oxime-alkene mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x volume of dioxane).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

experimental_workflow Start Start PrepOxime Prepare 4-Bromo-3-fluorobenzaldehyde Oxime (Protocol 1) Start->PrepOxime AssembleReactants Assemble Reactants: - Oxime - Alkene/Alkyne - Base (e.g., 2,6-Lutidine) - Solvent (e.g., Dioxane) PrepOxime->AssembleReactants Reaction Combine and React (Monitor by TLC) AssembleReactants->Reaction PrepOxidant Prepare Oxidizing Agent (e.g., t-BuOI in situ) PrepOxidant->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End Final Product Analysis->End

Caption: A generalized experimental workflow for the synthesis.

Data Presentation and Expected Outcomes

The success of the [3+2] cycloaddition reaction can be influenced by several factors. The table below summarizes key parameters and their expected impact on the reaction outcome.

ParameterVariationExpected Outcome/Rationale
Oxidizing Agent t-BuOI, Iodobenzene diacetate (DIB), Oxone/NaClt-BuOI and DIB are generally mild and effective for a broad range of substrates.[6][7] Oxone/NaCl offers a more environmentally benign option.[8]
Solvent Dioxane, Methanol, Toluene, DichloromethaneSolvent polarity can influence the reaction rate and, in some cases, the regioselectivity of the cycloaddition.[10] Dioxane is often a good starting point for t-BuOI mediated reactions.[6]
Base 2,6-Lutidine, Triethylamine, Sodium CarbonateA non-nucleophilic base is often required to facilitate the elimination step in nitrile oxide formation. The choice of base can impact reaction efficiency.
Dipolarophile Electron-rich vs. Electron-poor alkenes/alkynesThe electronic nature of the dipolarophile will affect the reaction rate and regioselectivity. Electron-deficient dipolarophiles often react faster.
Temperature Room Temperature to RefluxMost modern methods for nitrile oxide generation proceed efficiently at room temperature. Microwave irradiation can be used to accelerate the reaction.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through rigorous in-process monitoring and final product characterization.

  • Reaction Monitoring: TLC is a critical tool for tracking the consumption of the starting oxime and the formation of the product. This allows for the determination of the optimal reaction time and prevents the formation of byproducts from over-reaction.

  • Spectroscopic Analysis: The structure of the final product must be unequivocally confirmed by spectroscopic methods.

    • ¹H and ¹³C NMR: Will confirm the formation of the isoxazole/isoxazoline ring and the regiochemistry of the addition.

    • Mass Spectrometry: Will confirm the molecular weight of the product.

    • FT-IR: Will show the disappearance of the oxime O-H stretch and the appearance of characteristic bands for the new heterocyclic ring.

Conclusion and Future Perspectives

The [3+2] cycloaddition of 4-Bromo-3-fluorobenzaldehyde oxime is a robust and versatile method for the synthesis of novel halogenated isoxazoles and isoxazolines. These compounds are of significant interest to the drug discovery community.[11][12] The protocols provided herein offer a solid foundation for researchers to explore the synthesis of libraries of these compounds for biological screening. Further optimization of reaction conditions and exploration of a wider range of dipolarophiles will undoubtedly lead to the discovery of new chemical entities with promising therapeutic potential.

References

  • Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966–2969. [Link]

  • Kim, J., & Lee, J. (n.d.). The formation of nitriles from the reaction between benzaldoxime (benzaldehyde oxime) and thiocarbonyl compounds by free radical mechanisms. RSC Publishing.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Padwa, A. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 7. [Link]

  • Li, X., et al. (2019). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online. [Link]

  • Suresh, T., et al. (2005). Efficient, microwave-assisted intramolecular 1,3-dipolar cycloadditions of oximes and N-methylnitrones derived. Canadian Journal of Chemistry.
  • Mendelsohn, B. A., et al. (2009). Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. Organic Letters, 11(7), 1539–1542. [Link]

  • Janecka, A., et al. (n.d.). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. PMC.
  • Wang, Q., et al. (2021). Recent advances in the oxime-participating synthesis of isoxazolines. Organic & Biomolecular Chemistry. [Link]

  • Tufariello, J. (1979). The [3+2]Cycloaddition Reaction. Accounts of Chemical Research, 12, 396.
  • Various Authors. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC.
  • Various Authors. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • Various Authors. (2025). Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments. Frontiers.
  • Various Authors. (n.d.).
  • Sedenkova, K. N., et al. (n.d.).
  • Various Authors. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Various Authors. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • Various Authors. (n.d.). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. PMC.
  • Touaux, B., Texier-Boullet, F., & Hamelin, J. (1998). Synthesis of oximes, conversion to nitrile oxides and their subsequent 1,3-dipolar cycloaddition reactions under microwave irradiation and solvent-free reaction conditions.
  • Various Authors. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. PMC.
  • Various Authors. (2019). 1,3-dipolar cycloaddition of arylnitrile oxides to imidates: Synthesis of novel 1,2,4-oxadiazole derivatives.
  • Various Authors. (n.d.). [3 + 2] cycloaddition between cyclic diaryl λ3-bromanes and nitrones towards the formation of dihydrobenzisoxazoles and an evaluation of regioisomeric bioactivity. Organic Chemistry Frontiers (RSC Publishing).
  • Benchchem. (n.d.). Synthesis routes of 4-Bromo-3-methylbenzaldehyde oxime.
  • Smith, D., & Tannis, J. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 4-Bromo-3-fluorobenzaldehyde Oxime

A Comparative Approach for Researchers and Drug Development Professionals As a Senior Application Scientist, this guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-bromo-3-fluorobenzaldehyde oxime. In t...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Approach for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-bromo-3-fluorobenzaldehyde oxime. In the absence of a directly published spectrum for this specific molecule, we will employ a foundational, predictive approach grounded in the principles of nuclear magnetic resonance spectroscopy and supported by experimental data from closely related structural analogs. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret and predict the spectral features of complex substituted aromatic systems.

Part 1: The Foundations of ¹H NMR Spectroscopy in Aromatic Systems

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for elucidating molecular structures. The key parameters derived from a ¹H NMR spectrum are:

  • Chemical Shift (δ): This indicates the electronic environment of a proton. Protons in electron-rich environments are "shielded" and appear at a lower chemical shift (upfield), while those in electron-poor environments are "deshielded" and appear at a higher chemical shift (downfield). In aromatic systems, the chemical shifts of ring protons are significantly influenced by the electronic effects (both inductive and resonance) of the substituents.[1]

  • Integration: The area under a signal is proportional to the number of protons it represents, providing a ratio of the different types of protons in the molecule.[2]

  • Multiplicity (Splitting Pattern): This arises from spin-spin coupling between non-equivalent neighboring protons. The 'n+1' rule is a common starting point, where a proton with 'n' equivalent neighbors is split into 'n+1' lines.[3] The magnitude of this interaction is the coupling constant, J, measured in Hertz (Hz).

  • Coupling Constant (J): The distance between the lines of a multiplet provides crucial information about the spatial relationship between coupled protons. For aromatic systems, coupling constants are characteristic of the substitution pattern (ortho, meta, para).[4] Furthermore, the presence of other NMR-active nuclei, such as fluorine-19, introduces additional couplings that are vital for structural confirmation.[5]

Part 2: Predicted ¹H NMR Spectrum of 4-Bromo-3-fluorobenzaldehyde Oxime

A detailed analysis of the structure of 4-bromo-3-fluorobenzaldehyde oxime allows for a robust prediction of its ¹H NMR spectrum. The molecule possesses four distinct proton environments: the oxime proton (-NOH), the imine proton (CH=N), and three aromatic protons.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [fontsize=10];

} Caption: Structure of 4-Bromo-3-fluorobenzaldehyde oxime.

Predicted Spectral Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-NH ~11.0 - 12.0Singlet (broad)-
CH =N~8.0 - 8.5Singlet-
Ar-H ²~7.8 - 8.0Doublet of doublets³JH2-H6 ≈ 2-3 Hz, ⁴JH2-F ≈ 4-6 Hz
Ar-H~7.4 - 7.6Doublet of doublets³JH5-H6 ≈ 8-9 Hz, ⁴JH5-F ≈ 6-8 Hz
Ar-H~7.6 - 7.8Triplet of doublets or Multiplet³JH6-H5 ≈ 8-9 Hz, ³JH6-F ≈ 8-10 Hz, ⁴JH6-H2 ≈ 2-3 Hz

Justification for Predictions:

  • Oxime Proton (-NH): The hydroxyl proton of an oxime is typically deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water in the solvent. Its chemical shift is expected in the range of 11.0-12.0 ppm.[6]

  • Imine Proton (CH=N): This proton is attached to a sp²-hybridized carbon and is deshielded by the adjacent electronegative nitrogen atom, placing its signal around 8.0-8.5 ppm. It is expected to be a singlet as there are no adjacent protons.[6]

  • Aromatic Protons: The chemical shifts of the aromatic protons are influenced by the substituents. Both bromine and fluorine are electron-withdrawing through induction, which generally deshields the aromatic protons.[7] Fluorine also has a resonance-donating effect that can influence the chemical shifts.

    • H²: This proton is ortho to the electron-withdrawing imine group and meta to the fluorine, and will be significantly deshielded. It will be split by the meta proton H⁶ and by the fluorine atom (⁴JHF).

    • H⁵: This proton is ortho to the bromine atom and will be influenced by its inductive effect. It will be split by the ortho proton H⁶ and the meta fluorine atom (³JHF).

    • H⁶: This proton is situated between the imine group and the fluorine atom. It will experience splitting from the ortho proton H⁵, the meta proton H², and the ortho fluorine atom (³JHF), likely resulting in a complex multiplet. The coupling to fluorine is expected to be significant.[8]

Part 3: Comparative Analysis with Structural Analogs

To substantiate our predictions, we can compare them with the experimental ¹H NMR data of similar benzaldehyde oximes.

CompoundAromatic Protons (δ, ppm)Imine Proton (CH=N, δ, ppm)Oxime Proton (-NH, δ, ppm)Reference
Benzaldehyde Oxime 7.30-7.60 (m, 5H)8.17 (s, 1H)8.75 (s, 1H)[9]
4-Bromobenzaldehyde Oxime 7.46 (q, 2H), 7.54 (q, 2H)8.11 (s, 1H)7.83 (s, 1H)[10]
4-Fluorobenzaldehyde Oxime 7.00-7.20 (m, 2H), 7.50-7.70 (m, 2H)8.10 (s, 1H)9.80 (s, 1H)[11]
3-Aminobenzaldehyde Oxime 6.60-7.20 (m, 4H)7.90 (s, 1H)9.80 (s, 1H)[12]

This comparative data supports our predictions. The aromatic protons of the substituted analogs appear in the expected 7.0-8.0 ppm range, and the imine and oxime protons are also within the predicted regions. The variation in the chemical shifts of the aromatic protons in the analogs is consistent with the known electron-donating and -withdrawing effects of the respective substituents.

Part 4: Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a standardized, self-validating protocol for acquiring a high-quality ¹H NMR spectrum of an aromatic oxime like 4-bromo-3-fluorobenzaldehyde oxime.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.

Materials:

  • 4-Bromo-3-fluorobenzaldehyde oxime (or analog)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Pasteur pipettes

  • Vortex mixer

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher)

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid oxime sample.

    • Transfer the solid into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).[13]

    • Use a vortex mixer to ensure the sample is completely dissolved. A clear, homogeneous solution is crucial for obtaining a high-quality spectrum.

    • Using a clean Pasteur pipette, transfer the solution into a clean NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner and place it in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, which ensures high resolution.

    • Set the appropriate acquisition parameters:

      • Pulse Angle: 30-45 degrees (for quantitative analysis, a 90-degree pulse with a longer relaxation delay is preferred).

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 8-16 scans (adjust as needed based on sample concentration).

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative proton ratios.

    • Analyze the multiplicities and measure the coupling constants.

Causality Behind Experimental Choices:

  • Solvent Selection: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak. However, for compounds with limited solubility or to better observe exchangeable protons like the oxime -OH, DMSO-d₆ is an excellent alternative.[14] The broad water peak in DMSO-d₆ can sometimes obscure signals, so a dry solvent is essential.

  • Shimming: This process homogenizes the magnetic field across the sample, which is critical for obtaining sharp spectral lines and resolving fine splitting patterns.[15]

  • Number of Scans: Averaging multiple scans improves the signal-to-noise ratio, making it easier to detect weak signals and accurately integrate all peaks.

dot digraph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style="filled", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Workflow for ¹H NMR Spectrum Acquisition and Analysis.

Part 5: Conclusion

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzaldehyde Oxime. Retrieved from [Link]

  • Petrakis, L., & Sederholm, C. H. (1961). Nuclear Magnetic Resonance Fluorine-Fluorine Coupling Constants. The Journal of Chemical Physics, 35(4), 1174–1178.
  • Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

  • Jasperse, C. (n.d.). The four facets of 1H NMR spectroscopy. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 1H NMR: How Many Signals?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344 Shift Parameters. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Nuclear Magnetic Resonance Spectroscopy (NMR). Retrieved from [Link]

  • ResearchGate. (2007, July 19). Coupling of Protons with Fluorine. Retrieved from [Link]

  • Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Scribd. (n.d.). 1H-NMR Organic Structure Guide. Retrieved from [Link]

  • Emsley, J. W., & Phillips, L. (1976). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
  • Bruker. (2011, July 26). 4-bromobenzaldehyde. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(benzyloxy)benzaldehyde oxime - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)-Aldoximes - Supporting Information. Retrieved from [Link]

  • University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

  • Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromobenzaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromobenzaldehyde Oxime. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S9. 1 H NMR (300 MHz, CDCl 3 ) of 3-aminobenzaldehyde oxime (19). Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzaldehyde oxime. Retrieved from [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Bromo-3-fluorobenzaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Significance of Halogenated Aromatic Oximes 4-Bromo-3-fluorobenzaldehyde oxime is a derivative of 4-bromo-3-fluorobenzaldehyde,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Halogenated Aromatic Oximes

4-Bromo-3-fluorobenzaldehyde oxime is a derivative of 4-bromo-3-fluorobenzaldehyde, a compound utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] The introduction of an oxime functional group can significantly alter a molecule's biological activity and physicochemical properties. Mass spectrometry is an indispensable technique for the structural confirmation of such synthesized compounds.[2] Understanding the fragmentation patterns is crucial for unambiguous identification and for distinguishing between isomers.

This guide will focus on predicting the fragmentation pathways of 4-bromo-3-fluorobenzaldehyde oxime under electron ionization (EI), a common and highly informative mass spectrometry technique.

Experimental Considerations and Protocol

While this guide is predictive, a standard experimental protocol for acquiring the mass spectrum of 4-bromo-3-fluorobenzaldehyde oxime via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below. This protocol is designed to be a self-validating system, ensuring reproducible and high-quality data.

Experimental Workflow: GC-MS Analysis

cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep Dissolve sample in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~1 mg/mL. gc_param Injector Temp: 250°C Oven Program: 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min Carrier Gas: Helium Column: DB-5ms or equivalent prep->gc_param Inject 1 µL ms_param Ion Source: Electron Ionization (EI) Ionization Energy: 70 eV Source Temp: 230°C Mass Range: m/z 40-450 gc_param->ms_param Eluted compounds enter MS analysis Identify molecular ion peak. Analyze isotopic patterns. Elucidate fragmentation pathways by identifying key fragment ions. Compare with library data or predicted spectra. ms_param->analysis Acquire mass spectrum

Caption: Workflow for GC-MS analysis of 4-bromo-3-fluorobenzaldehyde oxime.

The choice of 70 eV for the ionization energy is a standard in EI-MS, providing sufficient energy to cause reproducible fragmentation and generate a characteristic mass spectrum.[3]

Predicted Fragmentation Pattern of 4-Bromo-3-fluorobenzaldehyde Oxime

The molecular formula of 4-bromo-3-fluorobenzaldehyde oxime is C₇H₅BrFNO. Its monoisotopic mass is approximately 216.96 g/mol . A key feature in its mass spectrum will be the isotopic signature of bromine, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[4] This will result in pairs of peaks (M⁺ and M⁺+2) for all bromine-containing fragments.

Primary Fragmentation Pathways

The primary fragmentation events are expected to involve the cleavage of bonds associated with the oxime group and the aromatic ring.

mol Molecular Ion C₇H₅BrFNO⁺• m/z 217/219 frag1 Loss of •OH C₇H₄BrFN⁺ m/z 200/202 mol->frag1 - •OH (17 Da) frag2 Loss of •NO C₇H₅BrF⁺• m/z 188/190 mol->frag2 - •NO (30 Da) frag3 Loss of HCN C₆H₄BrFO⁺• m/z 190/192 frag1->frag3 - HCN (27 Da) frag4 Phenyl Cation Derivative C₆H₃BrF⁺ m/z 174/176 frag2->frag4 - •CHO (29 Da)

Caption: Predicted primary fragmentation pathways of 4-bromo-3-fluorobenzaldehyde oxime.

  • Molecular Ion (m/z 217/219): The molecular ion peak should be clearly visible, showing the characteristic 1:1 isotopic pattern for bromine.

  • Loss of a Hydroxyl Radical (•OH) (m/z 200/202): Cleavage of the N-O bond is a common fragmentation pathway for oximes, leading to the loss of a hydroxyl radical. This would result in a stable, resonance-delocalized cation.

  • Loss of Nitric Oxide (•NO) (m/z 188/190): Another plausible fragmentation involves the loss of a nitric oxide radical.

  • Formation of the Phenyl Cation Derivative (m/z 174/176): Cleavage of the C-C bond between the aromatic ring and the oxime-bearing carbon would lead to the formation of a bromofluorophenyl cation. This is analogous to the formation of the phenyl cation in the fragmentation of benzaldehyde.[5]

Comparative Fragmentation Analysis

To better understand the influence of the oxime and fluoro groups, we will compare the predicted fragmentation of 4-bromo-3-fluorobenzaldehyde oxime with the known fragmentation of 4-bromobenzaldehyde and benzaldehyde.

m/z 4-Bromo-3-fluorobenzaldehyde Oxime (Predicted) 4-Bromobenzaldehyde [4]Benzaldehyde [5]Proposed Fragment Ion (for Oxime)
217/219Prominent--[C₇H₅BrFNO]⁺• (Molecular Ion)
200/202Significant--[C₇H₄BrFN]⁺
188/190Possible--[C₇H₅BrF]⁺•
184/186-100% (Base Peak)--
174/176Significant--[C₆H₃BrF]⁺
105--Significant-
77-MinorBase Peak-
Analysis of Structural Influences:
  • Bromine Isotopic Pattern: The most telling feature for any of the bromo-compounds is the M⁺ and M⁺+2 isotopic cluster of nearly equal intensity, which is a definitive indicator of a single bromine atom in the ion.[4]

  • Oxime Group vs. Aldehyde Group: The fragmentation of the oxime is predicted to be dominated by the loss of •OH or •NO. This contrasts with aldehydes, which characteristically lose a hydrogen atom (M-1) to form a stable acylium ion, or the entire formyl group (•CHO, M-29).[6][7] For example, benzaldehyde shows a prominent peak at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺.[5] The presence of the oxime group introduces new, lower-energy fragmentation pathways that are likely to be more favorable.

  • Fluorine Substitution: The presence of the fluorine atom increases the mass of the aromatic ring fragments. For instance, the bromofluorophenyl cation is predicted at m/z 174/176, whereas the bromophenyl cation from 4-bromobenzaldehyde would be at m/z 155/157. The high electronegativity of fluorine also influences the electron distribution in the aromatic ring, which can affect the stability and relative abundance of certain fragment ions.

Conclusion

The fragmentation pattern of 4-bromo-3-fluorobenzaldehyde oxime under electron ionization mass spectrometry can be reliably predicted by considering the established fragmentation behaviors of its constituent functional groups. The presence of the bromine atom provides a clear isotopic signature for all bromine-containing fragments. The oxime group introduces characteristic fragmentation pathways, such as the loss of hydroxyl and nitric oxide radicals, which are distinct from the typical losses of H• and •CHO from an aldehyde. The fluorine atom primarily serves to increase the mass of the aromatic fragments.

This comparative guide provides a foundational framework for researchers to interpret the mass spectra of novel halogenated aromatic oximes, facilitating their accurate identification and structural elucidation. A definitive analysis, however, awaits experimental verification.

References

  • Nazarpack-Kandlousy, N., Nelen, M., Goral, V., & Eliseev, A. (2002). Synthesis and Mass Spectrometry Studies of Branched Oxime Ether Libraries. Mapping the Substitution Motif via Linker Stability and Fragmentation Pattern. The Journal of Organic Chemistry, 67(10), 3331–3339. [Link]

  • De Vrieze, M., de Gussem, E., Madder, A., & Martins, J. C. (2014). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Journal of Mass Spectrometry, 49(10), 1003–1014. [Link]

  • PubChem. (n.d.). 3-Bromo-4-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Innova Cat. (n.d.). High Purity 4-Bromo-3-Fluorobenzaldehyde: Properties, Synthesis, and Applications. [Link]

  • PrepChem. (n.d.). Synthesis of Stage 1: 4-fluoro-3-bromobenzaldehyde. [Link]

  • Semantic Scholar. (n.d.). Figure 3 from Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. [Link]

  • University of Louisville. (2014). Fragmentation of oxime and silyl oxime ether oddelectron positive ions by the McLafferty rearrangement. [Link]

  • Singh, S., et al. (2015). Synthesis, Characterization and Mutagenic Evaluation of Novel Bromobenzaldehyde Derivatives of α-Benzilmonoxime Hydrazone. International Journal of Pharmaceutical Sciences and Research, 6(9), 3845-3850. [Link]

  • Dr. Puspendra Classes. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation. YouTube. [Link]

  • Google Patents. (n.d.). WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
  • NIST. (n.d.). Benzaldehyde, 4-bromo-. In NIST Chemistry WebBook. [Link]

  • SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • ResearchGate. (n.d.). Scheme 1 Aldehyde detection via oxime fragmentation and tagging reagents for carbonyl compounds. [Link]

  • Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. [Link]

  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(125), 103445-103464. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095-8105. [Link]

  • Metware Biotechnology. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]

  • HSC Chemistry. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. [Link]

Sources

Validation

A Practical Guide to the Crystallographic Analysis of 4-Bromo-3-fluorobenzaldehyde Oxime: A Comparative Approach

For researchers engaged in the nuanced world of drug development and materials science, understanding the precise three-dimensional structure of a molecule is not merely academic—it is fundamental. The arrangement of ato...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the nuanced world of drug development and materials science, understanding the precise three-dimensional structure of a molecule is not merely academic—it is fundamental. The arrangement of atoms in a crystal lattice dictates a compound's physical properties, its reactivity, and, crucially, its biological activity. X-ray crystallography remains the gold standard for this purpose, providing unequivocal structural data.

This guide addresses the crystallographic analysis of 4-Bromo-3-fluorobenzaldehyde oxime, a compound of interest due to the dual electronic influence of its halogen substituents. As no public crystallographic data for this specific oxime currently exists, we present a comprehensive roadmap for its synthesis, crystallization, and structural elucidation. We will contextualize this proposed analysis by comparing it with the known crystal structures of closely related analogues: 4-Fluorobenzaldehyde oxime , 4-Bromobenzaldehyde oxime , and the parent Benzaldehyde oxime . This comparative framework will allow researchers to anticipate the structural impact of the combined bromo and fluoro substitutions.

The Scientific Rationale: Why Halogen Substituents Matter

The substitution pattern on the phenyl ring of a benzaldehyde oxime derivative significantly influences its crystal packing and intermolecular interactions.[1] Fluorine, being highly electronegative, and bromine, being larger and more polarizable, introduce distinct electronic and steric effects. These effects modulate the strength of hydrogen bonds formed by the oxime's hydroxyl group (-OH) and the imine nitrogen (=N-), which are the primary drivers of supramolecular assembly in these crystals.[1] Understanding how the specific ortho-fluoro and meta-bromo arrangement in 4-Bromo-3-fluorobenzaldehyde oxime perturbs these interactions is key to predicting its solid-state behavior and potential applications.

Proposed Experimental Workflow

The path from starting material to a refined crystal structure is a multi-step process requiring careful execution. The following workflow is designed to be a self-validating system, with clear checkpoints to ensure the quality of the final data.

G cluster_synthesis Part 1: Synthesis & Purification cluster_crystal Part 2: Crystallization cluster_xray Part 3: X-ray Diffraction & Analysis S1 Step 1: Oximation (4-Bromo-3-fluorobenzaldehyde + NH2OH·HCl) S2 Step 2: Purification (Recrystallization) S1->S2 Crude Product C1 Step 3: Crystal Screening (Vapor Diffusion, Slow Evaporation) S2->C1 Purified Oxime C2 Step 4: Crystal Selection (Microscopic Examination) C1->C2 Single Crystals X1 Step 5: Data Collection (Single-Crystal X-ray Diffractometer) C2->X1 High-Quality Crystal X2 Step 6: Structure Solution (e.g., SHELXT) X1->X2 X3 Step 7: Structure Refinement (e.g., SHELXL) X2->X3 X4 Step 8: Validation & Deposition (checkCIF, CCDC) X3->X4

Caption: Proposed workflow for the synthesis and crystallographic analysis of 4-Bromo-3-fluorobenzaldehyde oxime.

Part 1 & 2: Detailed Protocol for Synthesis and Crystallization

The synthesis of the target oxime is a straightforward condensation reaction. The subsequent crystallization is the most critical and often trial-and-error phase.

Objective: To synthesize 4-Bromo-3-fluorobenzaldehyde oxime and grow diffraction-quality single crystals.

Materials:

  • 4-Bromo-3-fluorobenzaldehyde[2][3][4][5]

  • Hydroxylamine hydrochloride (NH₂OH·HCl)[6]

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)[6]

  • Methanol, Ethanol, Water[6]

  • Solvents for crystallization screening (e.g., Ethyl acetate, Hexane, Dichloromethane, Acetone)

Protocol Steps:

  • Synthesis:

    • Dissolve 1.0 equivalent of 4-Bromo-3-fluorobenzaldehyde in methanol.

    • In a separate flask, dissolve 1.2 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of a base (e.g., NaOH) in a minimal amount of water.[6]

    • Add the hydroxylamine solution to the aldehyde solution and stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the mixture may be acidified (e.g., with dilute HCl) to precipitate the oxime product.[6]

    • Filter the resulting solid, wash with cold water, and dry under vacuum.

  • Purification:

    • The crude oxime should be purified by recrystallization to achieve high purity (>99%), which is essential for successful crystallization. A common solvent system for similar oximes is ethyl acetate/hexane.[6] Dissolve the crude product in a minimum of hot ethyl acetate and slowly add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature, then place it in a refrigerator to maximize crystal formation.

  • Crystallization Screening:

    • Slow Evaporation: Dissolve the purified oxime in a variety of volatile solvents or solvent mixtures (e.g., acetone, dichloromethane/hexane) in a small vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the oxime in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent in which the oxime is less soluble. The vapor of the poor solvent will slowly diffuse into the oxime solution, reducing its solubility and promoting crystallization.

  • Crystal Selection:

    • Carefully examine the resulting crystals under a polarized light microscope. Select a crystal that is clear, has well-defined faces, and is free of cracks or defects. The ideal size for data collection is typically 0.1-0.3 mm in each dimension.

Part 3: X-ray Data Collection and Structural Analysis

This phase requires specialized instrumentation and software. The parameters described are typical for small organic molecules.

Objective: To determine the three-dimensional atomic structure of 4-Bromo-3-fluorobenzaldehyde oxime.

Instrumentation & Software:

  • Single-crystal X-ray diffractometer (e.g., Bruker APEX II) with Mo Kα radiation (λ = 0.71073 Å).[1]

  • Low-temperature device (e.g., Oxford Cryosystems).[1]

  • Structure solution and refinement software (e.g., SHELX suite).

Protocol Steps:

  • Data Collection:

    • Mount the selected crystal on a goniometer head.

    • Cool the crystal to a low temperature (e.g., 120 K) to minimize thermal vibrations and improve data quality.[1]

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data collection strategies are typically determined automatically by the instrument's software.[1]

  • Data Reduction:

    • Integrate the raw diffraction spots to determine their intensities and positions.

    • Apply corrections for factors such as polarization, Lorentz factor, and absorption.

  • Structure Solution and Refinement:

    • Use direct methods or Patterson synthesis (e.g., with SHELXT) to determine the initial positions of the heavier atoms (Bromine).

    • Use subsequent difference Fourier maps to locate the remaining non-hydrogen atoms (C, F, O, N).

    • Refine the atomic positions and anisotropic displacement parameters against the experimental data (e.g., with SHELXL). Hydrogen atoms can typically be placed in calculated positions, although the oxime hydrogen may be located from the difference map and refined.[1]

  • Validation:

    • The final structural model should be validated using software like checkCIF. Key metrics include the R-factor (agreement factor), goodness-of-fit (GooF), and residual electron density. The final data should be deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC).

Comparative Crystallographic Data

To provide a predictive baseline for 4-Bromo-3-fluorobenzaldehyde oxime, the table below summarizes key crystallographic parameters for related, structurally characterized compounds. We anticipate the target compound will crystallize in a common centrosymmetric space group like P2₁/c or P-1, driven by the formation of hydrogen-bonded dimers or catemers.

Compound NameFormulaCrystal SystemSpace GroupKey Intermolecular InteractionCCDC Number
Benzaldehyde oxime C₇H₇NOMonoclinicP2₁/cO-H···N hydrogen-bonded dimers1140937
4-Fluorobenzaldehyde oxime C₇H₆FNOMonoclinicP2₁/cO-H···N hydrogen-bonded dimers153032
4-Bromobenzaldehyde oxime C₇H₆BrNOMonoclinicP2₁/cO-H···N hydrogen-bonded dimers1173950
4-Bromo-3-fluorobenzaldehyde oxime (Predicted) C₇H₅BrFNOMonoclinicP2₁/c or P-1O-H···N hydrogen bonds; potential C-H···F and halogen interactionsN/A

Note: Data for known compounds retrieved from the Cambridge Structural Database (CSD). The entry for the target compound is a prediction based on common motifs.

The introduction of both bromine and fluorine is expected to influence the unit cell parameters and may introduce weaker C-H···F or halogen···halogen interactions that could compete with or complement the primary O-H···N hydrogen bonding network that defines the packing in the simpler analogues.[1]

By following the detailed experimental guide provided and using the comparative data as a benchmark, researchers will be well-equipped to obtain and interpret the crystal structure of 4-Bromo-3-fluorobenzaldehyde oxime, contributing valuable data to the fields of structural chemistry and drug design.

References

  • Title: Structural Chemistry of Oximes Source: Crystal Growth & Design, ACS Publications URL: [Link]

  • Title: Synthesis of Stage 1: 4-fluoro-3-bromobenzaldehyde Source: PrepChem.com URL: [Link]

  • Title: High Purity 4-Bromo-3-Fluorobenzaldehyde: Properties, Synthesis, and Applications Source: Angene Chemical URL: [Link]

  • Title: CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde Source: Google Patents URL
  • Title: syn-benzaldehyde oxime Source: PubChem, NIH URL: [Link]

  • Title: 4-Bromobenzaldehyde Oxime Source: PubChem, NIH URL: [Link]

  • Title: 4-bromobenzaldehyde oxime Source: Stenutz URL: [Link]

  • Title: 4-Fluorobenzaldehyde oxime Source: PubChem, NIH URL: [Link]

  • Title: Effect of structure in benzaldehyde oximes on the formation of aldehydes and nitriles under photoinduced electron-transfer conditions Source: PubMed, NIH URL: [Link]

  • Title: Benzaldehyde oxime Source: Wikipedia URL: [Link]

Sources

Comparative

Analytical Discrimination of 4-Bromo-3-fluorobenzaldehyde Oxime and its Precursor: A Comparative Technical Guide

Executive Summary In the synthesis of fluorinated aryl intermediates, the conversion of 4-Bromo-3-fluorobenzaldehyde (Aldehyde) to 4-Bromo-3-fluorobenzaldehyde oxime (Oxime) is a critical step, often serving as a gateway...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fluorinated aryl intermediates, the conversion of 4-Bromo-3-fluorobenzaldehyde (Aldehyde) to 4-Bromo-3-fluorobenzaldehyde oxime (Oxime) is a critical step, often serving as a gateway to nitriles, amines, or heterocycles. However, incomplete conversion or back-hydrolysis can lead to impure isolated products.

This guide provides a definitive technical framework to differentiate these two species. Unlike generic guides, we focus on the specific electronic effects of the 3-fluoro/4-bromo substitution pattern and provide self-validating protocols for unambiguous identification.

Structural & Physicochemical Profile

The fundamental difference lies in the transformation of the carbonyl dipole into a hydroxyimino group, which introduces hydrogen bond donor capability.

Reaction Pathway & Structural Change

ReactionPathway Aldehyde 4-Bromo-3-fluorobenzaldehyde (C7H4BrFO) [Electrophilic Carbonyl] Oxime 4-Bromo-3-fluorobenzaldehyde Oxime (C7H5BrFNO) [Amphoteric Hydroxyimino] Aldehyde->Oxime Condensation (-H2O) Reagents + NH2OH·HCl + Base (NaOAc) Reagents->Oxime

Figure 1: Condensation pathway transforming the carbonyl moiety to the oxime functionality.

Comparative Properties Table
Feature4-Bromo-3-fluorobenzaldehyde4-Bromo-3-fluorobenzaldehyde OximeMechanistic Rationale
CAS 133059-43-5Not widely listed
Functional Group Aldehyde (-CHO)Oxime (-CH=N-OH)Carbonyl vs. Imine
Melting Point 55–59 °C> 90 °C (Predicted*)Oxime intermolecular H-bonding (

) significantly increases lattice energy.
TLC Polarity Moderate (

in 4:1 Hex/EtOAc)
High (

in 4:1 Hex/EtOAc)
The -OH group increases polarity and silica adsorption.
Solubility Soluble in Hexane, DCMPoor in Hexane; Soluble in EtOH, EtOAcPolarity shift.

*Note: While the exact MP of this specific oxime varies by isomer ratio, oximes consistently melt higher than their aldehyde precursors due to hydrogen bonding networks.

Spectroscopic Differentiation (The "Meat")

This section details the definitive spectral markers. The 3-fluoro substituent introduces splitting in Carbon-13 and Proton NMR, but the functional group shifts remain the primary diagnostic tools.

A. Infrared Spectroscopy (IR)

The most rapid check for reaction completion is the disappearance of the carbonyl stretch.

  • Aldehyde (Precursor):

    • 
      :  Strong, sharp band at 1695–1710 cm⁻¹ .
      
    • 
       (Aldehydic):  Fermi doublet (two weak bands) at ~2720 and 2820 cm⁻¹ .
      
  • Oxime (Product):

    • 
      :  Broad, strong absorption centered around 3200–3400 cm⁻¹  (absent in aldehyde).
      
    • 
      :  Weak to medium band at 1640–1660 cm⁻¹  (often obscured by aromatic rings but distinct from C=O).
      
    • Absence: Complete loss of the 1700 cm⁻¹ carbonyl peak.

B. Nuclear Magnetic Resonance ( H NMR)

NMR provides the most quantitative proof of purity.

  • Aldehyde Signal: The aldehydic proton is highly deshielded by the carbonyl anisotropy and the electron-withdrawing nature of the ring.

    • Shift:

      
      9.8 – 10.0 ppm  (Singlet or doublet if 
      
      
      
      coupling is resolved).
  • Oxime Signal: The methine proton attached to the imine carbon is shielded relative to the aldehyde.

    • Shift:

      
      8.0 – 8.5 ppm  (Singlet).
      
    • OH Proton: Broad singlet, typically

      
       9.0 – 11.0 ppm (concentration dependent, disappears with 
      
      
      
      shake).
Analytical Decision Tree

NMR_Workflow Start Crude Product Isolated Check10 Check 1H NMR Region 9.8 - 10.2 ppm Start->Check10 Result10 Signal Present? Check10->Result10 Impure CONCLUSION: Incomplete Reaction (Aldehyde present) Result10->Impure Yes Check8 Check 1H NMR Region 8.0 - 8.5 ppm Result10->Check8 No Result8 Signal Present? Check8->Result8 Pure CONCLUSION: Successful Conversion Result8->Pure Yes CheckOH Verify Broad Peak > 9.0 ppm (OH) Result8->CheckOH No (Check Solvent) Pure->CheckOH

Figure 2: NMR logic flow for determining reaction completion.

Chromatographic Behavior & Protocol

Thin Layer Chromatography (TLC)

Because the oxime is significantly more polar, it will display a lower Retardation Factor (


).

Mobile Phase Recommendation: 20% Ethyl Acetate in Hexanes.

CompoundApprox

Visualization Method
Aldehyde 0.60UV (254nm): Strong absorption.2,4-DNP Stain: Instant Orange/Red precipitate.
Oxime 0.30UV (254nm): Strong absorption.2,4-DNP Stain: No immediate reaction (or very slow yellowing).
Protocol: The DNP Discrimination Test

This is a self-validating chemical test. 2,4-Dinitrophenylhydrazine (DNP) reacts specifically with aldehydes/ketones, not oximes.

  • Prepare Stain: Dissolve 1g 2,4-DNP in 5mL conc.

    
    , then slowly add to 10mL water/35mL ethanol.
    
  • Spot Plate: Spot the starting material (Ref) and Reaction Mixture (Rxn) side-by-side.

  • Elute: Run in Hex/EtOAc (4:1).

  • Dip: Dip the plate in DNP stain and heat gently.[1]

  • Result:

    • Start Material: Turns bright orange immediately.

    • Product (Oxime): Should remain colorless or show only UV activity. If the product spot turns orange, it is not the oxime; it is unreacted aldehyde co-eluting or the oxime has hydrolyzed (unlikely on plate).

Synthesis & Monitoring Protocol

Objective: Convert 4-Bromo-3-fluorobenzaldehyde to its oxime with >98% conversion.

Reagents:

  • 4-Bromo-3-fluorobenzaldehyde (1.0 eq)

  • Hydroxylamine Hydrochloride (

    
    ) (1.2 eq)
    
  • Sodium Acetate (

    
    ) (1.5 eq) or NaOH (1.2 eq)
    
  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of aldehyde in 15 mL Ethanol. The solution should be clear.

  • Buffer Prep: Dissolve 1.5 eq NaOAc and 1.2 eq

    
     in 5 mL water.
    
  • Addition: Add the aqueous amine solution to the aldehyde solution dropwise.

    • Why? Exothermic control and preventing local concentration spikes.

  • Reflux: Heat to 60–70 °C for 1–2 hours.

    • Monitoring: Check TLC every 30 mins using the DNP method above.

  • Workup:

    • Evaporate Ethanol under reduced pressure.

    • The Oxime usually precipitates as a white/off-white solid upon adding ice water to the residue.

    • Filter and wash with cold water (removes salts and excess hydroxylamine).

  • Drying: Vacuum dry at 40 °C.

Expert Insights: The Isomerism Trap

Warning: Oximes exist as geometric isomers (


 and 

, or syn and anti).
  • The Issue: On HPLC or high-field NMR, you may see two distinct product peaks. This is often mistaken for impurity.

  • Verification:

    • The

      
      -isomer is typically the major product (sterically favored).
      
    • In

      
       NMR, the 
      
      
      
      protons of the two isomers will have slightly different shifts (e.g., 8.15 ppm vs 8.25 ppm).
    • Do not discard the "minor impurity" without checking if it is the

      
      -isomer. 
      
    • Tip: Adding a drop of DCl (Deuterium Chloride) to the NMR tube can collapse or shift these peaks, confirming they are exchangeable isomers rather than static impurities.

References

  • Sigma-Aldrich. 4-Bromo-3-fluorobenzaldehyde Product Sheet (CAS 133059-43-5).[2] Retrieved from

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for IR/NMR shifts of Aldehydes vs Oximes).
  • Reich, H. J.Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison. (Reference for chemical shift trends of CH=N vs CHO).
  • Furniss, B. S., et al.Vogel's Textbook of Practical Organic Chemistry.
  • Carey, F. A. Organic Chemistry - Aldehydes and Ketones: Nucleophilic Addition. (Mechanism of oxime formation and E/Z isomerism).[3]

Sources

Validation

Establishing Purity Standards: Elemental Analysis of 4-Bromo-3-fluorobenzaldehyde Oxime

Executive Summary & Core Directive Objective: To define the rigorous purity standards for 4-Bromo-3-fluorobenzaldehyde oxime (CAS: Derived from 133059-43-5), a critical intermediate in the synthesis of fluorinated pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: To define the rigorous purity standards for 4-Bromo-3-fluorobenzaldehyde oxime (CAS: Derived from 133059-43-5), a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.

The Challenge: While High-Performance Liquid Chromatography (HPLC) determines organic purity, it fails to detect inorganic salts, moisture, or solvent residues common in oxime synthesis. Elemental Analysis (EA) remains the "Gold Standard" for bulk purity validation in drug development, but the presence of Fluorine and Bromine complicates standard combustion protocols.

The Solution: This guide establishes a self-validating protocol comparing Classical Combustion Analysis (CHN + Halogen) against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS).

Theoretical Baseline: The Mathematical Standard

Before any experimental validation, the theoretical composition must be established. Note that the oxime (


) is synthesized from 4-Bromo-3-fluorobenzaldehyde (

) and Hydroxylamine.

Molecular Formula:


Molecular Weight:  218.03  g/mol 
ElementAtomic MassCountTotal MassTheoretical %Journal Tolerance (

)
Carbon (C) 12.011784.0838.56% 38.16 – 38.96%
Hydrogen (H) 1.00855.042.31% 1.91 – 2.71%
Nitrogen (N) 14.007114.016.42% 6.02 – 6.82%
Bromine (Br) 79.904179.9036.65% 36.15 – 37.15%
Fluorine (F) 18.998119.008.71% 8.21 – 9.21%

> Expert Insight: While C/H/N adhere to the strict


 rule, Halogen analysis (Br/F) often permits a wider tolerance (

) due to the technical limitations of potentiometric titration or ion chromatography following combustion.

Method A: Automated Combustion Analysis (The Gold Standard)

Best For: Proving bulk purity (solvents, inorganics, and moisture included).

The "Oxime" Problem

Oximes are notorious for two EA-killing behaviors:

  • Hygroscopicity: They trap atmospheric moisture, artificially inflating %H and lowering %C.

  • Isomerism: They exist as E and Z isomers. While this does not change the elemental composition, it affects the melting point, often confusing researchers into thinking the sample is impure.

Protocol: The "Dry & Burn" Workflow

To achieve the


 standard, follow this specific protocol to mitigate Fluorine interference.
  • Sample Preparation (Crucial Step):

    • Recrystallize the crude oxime (typically from Ethanol/Water).

    • Drying: Dry under high vacuum (< 1 mbar) at

      
       for 24 hours over 
      
      
      
      . Standard desiccators are insufficient for oximes.
  • Combustion Setup:

    • Standard CHN: Uses a combustion tube at ~950°C.

    • The Fluorine Modification: Standard silica combustion tubes are attacked by Fluorine, forming volatile

      
      , which distorts results. You must  add a pinch of Tungsten Trioxide (
      
      
      
      )
      or use a specialized fluorinated-compound combustion kit to sequester the Fluorine.
  • Halogen Determination (Separate Run):

    • Do not rely on the CHN detector for Br/F.

    • Use the Schöniger Oxygen Flask method: Combust sample in pure

      
      , absorb gases in alkaline solution, and quantify via Ion Chromatography (IC).
      
Decision Logic
  • Pass: All values within range.

  • Fail (High H, Low C): Sample is wet. Re-dry.

  • Fail (Low C, Low N, Correct H): Inorganic contamination (silica gel or salts).

Method B: Quantitative NMR (qNMR) (The Modern Alternative)

Best For: Specificity and when sample quantity is limited (< 5 mg).

When EA fails due to non-combustible inorganics (which EA sees as "missing mass" but qNMR ignores), qNMR provides a precise purity assay.

Protocol
  • Internal Standard (IS): Select 1,3,5-Trimethoxybenzene (high purity, non-volatile, distinct singlet at ~6.1 ppm).

  • Solvent:

    
     (Oximes exchange protons in 
    
    
    
    ; avoid it).
  • Acquisition:

    • Pulse delay (

      
      ): > 30 seconds (ensure full relaxation).
      
    • Scans: 16 minimum.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
    

Comparative Analysis: EA vs. Alternatives

The following table contrasts the effectiveness of EA against orthogonal methods for 4-Bromo-3-fluorobenzaldehyde oxime.

FeatureElemental Analysis (EA) qNMR HRMS (ESI-TOF)
Primary Output % Composition (Bulk Purity)% Purity (Molar Ratio)Exact Mass (Identity)
Inorganic Detection Excellent (Detects as impurity)Poor (Invisible)Poor (Invisible)
Solvent Detection Excellent (Detects as C/H error)Excellent (Visible peaks)Poor (Evaporates)
Sample Required High (> 5 mg)Low (< 2 mg)Trace (< 0.1 mg)
Fluorine Interference High (Requires additives)NoneNone
Verdict Mandatory for Publication Best for Troubleshooting Identity Only

Visualization: The Validation Workflow

The following diagram outlines the logical flow for validating the oxime, specifically addressing the failure loops caused by moisture (common in oximes) and Fluorine interference.

OximeValidation Start Crude 4-Bromo-3-fluoro- benzaldehyde Oxime Purification Recrystallization (EtOH/H2O) Start->Purification Drying Vacuum Dry (40°C, P2O5, 24h) Purification->Drying EA_CHN Combustion Analysis (CHN) Drying->EA_CHN EA_Halogen Schöniger Flask + IC (Br, F Analysis) Drying->EA_Halogen Check_CHN Check C/H/N (±0.4%) EA_CHN->Check_CHN Check_Halogen Check Br/F (±0.5%) EA_Halogen->Check_Halogen Pass VALIDATED Reference Standard Check_CHN->Pass Pass Fail_Wet Fail: High H, Low C (Moisture) Check_CHN->Fail_Wet Dev > 0.4% Fail_Dirty Fail: All Low (Inorganics) Check_CHN->Fail_Dirty Dev > 1.0% Check_Halogen->Pass Pass Fail_Wet->Drying Re-dry qNMR Run qNMR (Confirm Organic Purity) Fail_Dirty->qNMR Diagnose qNMR->Purification Recrystallize

Caption: Logical workflow for validating 4-Bromo-3-fluorobenzaldehyde oxime, highlighting the critical "Drying" loop required for hygroscopic oximes.

References

  • Kuveke, R. E., et al. (2022). "An International Study Evaluating Elemental Analysis." ACS Central Science.

    
     rule). Link
    
  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Thermo Fisher Scientific. "Determination of Halogens in Organic Compounds by Combustion Ion Chromatography." Application Note. Link

Comparative

Validating the Synthesis of 4-Bromo-3-fluorobenzaldehyde Oxime: A Comparative TLC Guide

Strategic Context: The Criticality of the Oxime Intermediate 4-Bromo-3-fluorobenzaldehyde oxime is a pivotal intermediate, frequently utilized as a precursor for Suzuki-Miyaura cross-coupling reactions or further reduced...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context: The Criticality of the Oxime Intermediate

4-Bromo-3-fluorobenzaldehyde oxime is a pivotal intermediate, frequently utilized as a precursor for Suzuki-Miyaura cross-coupling reactions or further reduced to benzylamines in the synthesis of fluorinated APIs.

In process chemistry, the conversion of 4-bromo-3-fluorobenzaldehyde (1) to its corresponding oxime (2) is chemically straightforward but analytically deceptive. The presence of the fluorine atom at the meta position and the bromine at the para position introduces electronic effects that can complicate monitoring. While LC-MS is the industry standard for quantification, it often fails in rapid reaction monitoring for oximes due to poor ionization or thermal degradation in the source.

This guide establishes a self-validating TLC protocol that outperforms LC-MS for real-time monitoring of this specific transformation, focusing on the resolution of E/Z isomers and the differentiation of starting material.

Comparative Analysis: TLC vs. Instrumental Alternatives

Before detailing the protocol, we must objectively evaluate why TLC is the superior method for in-process validation of this reaction.

Table 1: Performance Matrix for Oxime Monitoring
FeatureTLC (Optimized Method) LC-MS 1H NMR
Speed < 5 Minutes (Sampling to Result)15–30 Minutes (Prep + Run)> 30 Minutes
Isomer Resolution High (Visible separation of syn/anti)Low (Often co-elute on C18)Definitive (Coupling constants)
Ionization N/A (Visual detection)Poor (Oximes ionize weakly in ESI+)N/A
Cost per Run NegligibleHighModerate
False Positives Low (With dual staining)High (Thermal reversion to aldehyde)Low

Expert Insight: LC-MS often shows a small peak for the aldehyde (Starting Material) even when the reaction is complete. This is frequently an artifact caused by the hydrolysis of the oxime back to the aldehyde inside the acidic, heated electrospray source. TLC avoids this thermal artifact, providing a truer snapshot of the reaction vessel.

Experimental Protocol: The Self-Validating System

This protocol uses a Dual-Visualization Strategy to ensure no ambiguity between the starting aldehyde and the product oxime.

Reaction Scheme & Mechanism

The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon.

ReactionMechanism Figure 1: Reaction Pathway for Oximation SM 4-Bromo-3-fluorobenzaldehyde (Aldehyde) Inter Tetrahedral Intermediate SM->Inter + Base (NaOAc) Reagent NH2OH·HCl (Hydroxylamine) Reagent->Inter Prod 4-Bromo-3-fluorobenzaldehyde Oxime (E/Z Mixture) Inter->Prod - H2O (Dehydration)

Materials & Methods
  • Stationary Phase: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Mobile Phase (Eluent): Hexane : Ethyl Acetate (80:20 v/v).

    • Note: The fluorine atom increases lipophilicity compared to non-fluorinated analogues, requiring a slightly less polar system than standard benzaldoximes.

  • Visualization:

    • UV Lamp (254 nm): Primary detection.

    • DNP Stain (2,4-Dinitrophenylhydrazine): Specific validation for unreacted aldehyde.

Step-by-Step Workflow
  • Sample Prep: Dissolve 5

    
    L of reaction mixture in 200 
    
    
    
    L of EtOAc.
  • Spotting: Apply three spots:

    • Lane 1: Authentic Starting Material (SM).

    • Lane 2: Co-spot (SM + Reaction Mixture).

    • Lane 3: Reaction Mixture (RM).

  • Elution: Run the plate until the solvent front reaches 80% of the height.

  • Visualization 1 (UV): Circle all dark spots under 254 nm.

  • Visualization 2 (Chemical Stain): Dip the plate in DNP stain and heat gently.

Data Interpretation & Validation

Expected Rf Values (Hexane:EtOAc 80:20)
CompoundApprox.[1][2][3][4][5][6][7][8][9] RfUV ActivityDNP Stain ResultPolarity Logic
Aldehyde (SM) 0.65 - 0.70 StrongOrange/Red Precipitate Less polar (Carbonyl only).
Oxime (Product) 0.35 - 0.45 StrongNegative (Yellow background) More polar (H-bond donor -OH).

Critical Validation Step: If Lane 3 (Reaction Mixture) shows a spot at Rf 0.70 that is UV active but does not turn red with DNP , it is likely not the starting aldehyde but a non-polar impurity or a bis-adduct side product. The aldehyde must stain red.

The "Double Spot" Phenomenon (Isomerism)

A common point of confusion in this synthesis is the appearance of two close spots for the product.

  • Observation: You may see two spots at Rf 0.40 and Rf 0.35.

  • Cause: This is the separation of the E (anti) and Z (syn) isomers of the oxime. The E-isomer is typically the major product and slightly less polar (higher Rf) due to intramolecular H-bonding or steric factors minimizing interaction with silica.

  • Action: Do not treat this as an impurity. Both isomers usually react identically in subsequent coupling reactions.

Troubleshooting Decision Tree

Use this logic flow to resolve ambiguous TLC results.

TLCDecisionTree Figure 2: TLC Interpretation Logic Flow Start TLC Developed & Visualized CheckSM Is SM spot (Rf ~0.7) visible? Start->CheckSM StainCheck Does SM spot turn Red with DNP? CheckSM->StainCheck Yes ProductCheck Is Product spot (Rf ~0.4) visible? CheckSM->ProductCheck No ResultIncomplete Reaction Incomplete. Add more NH2OH or Base. StainCheck->ResultIncomplete Yes (Red) ResultImpurity Impurity Detected. Check Reagent Purity. StainCheck->ResultImpurity No (Yellow) DoubleSpot Are there two close product spots? ProductCheck->DoubleSpot Yes ResultComplete Reaction Complete. Proceed to Workup. DoubleSpot->ResultComplete No ResultIsomers E/Z Isomers confirmed. Proceed (Normal). DoubleSpot->ResultIsomers Yes

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for oxime synthesis and TLC visualization).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic insights into nucleophilic attack on carbonyls).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 173604, 3-Bromo-4-fluorobenzaldehyde. Retrieved from

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for acidity of oximes vs aldehydes affecting polarity).

  • Merck KGaA. (2024). TLC Visualization Reagents: 2,4-Dinitrophenylhydrazine. Sigma-Aldrich Technical Library. (Protocol for DNP staining).

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Strategy: 4-Bromo-3-fluorobenzaldehyde oxime

Part 1: Critical Chemical Profile Before initiating any disposal procedure, verify the identity of the material.[1] This compound possesses dual-hazard characteristics: thermal instability inherent to the oxime functiona...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Critical Chemical Profile

Before initiating any disposal procedure, verify the identity of the material.[1] This compound possesses dual-hazard characteristics: thermal instability inherent to the oxime functionality and halogenated byproducts upon combustion.

ParameterSpecification
Chemical Name 4-Bromo-3-fluorobenzaldehyde oxime
CAS Number 133059-43-5
Formula C₇H₄BrFO
Molecular Weight 203.01 g/mol
Physical State Solid (typically light yellow crystalline powder)
Primary Hazards Acute Toxicity (Oral), Skin/Eye Irritant, Thermal Instability
Waste Classification Halogenated Organic (Contains Br, F)
Part 2: The Hazard Matrix (Expertise & Causality)[1]

As a Senior Application Scientist, I must emphasize that "disposal" is not merely throwing material away; it is the management of chemical potential energy.[1]

1. The Oxime Instability (Thermal Runaway Risk)

Oximes (


) are thermally sensitive. Unlike standard organic solids, they should not be subjected to uncontrolled heating or friction.[1]
  • Mechanism: Upon heating or contact with strong acids, oximes can undergo the Beckmann Rearrangement , converting to amides.[1] This reaction is often exothermic. In confined waste drums, this heat cannot escape, potentially leading to thermal runaway or deflagration.[1]

  • Operational Rule: Never dispose of oximes in waste containers that may reach temperatures above 40°C. Never mix with acidic waste streams (e.g., thionyl chloride waste, acid digests).[1]

2. Halogenated Load (Incineration Requirement)

This molecule contains both Bromine and Fluorine.

  • Mechanism: Standard incineration of this compound generates Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF). HF is highly corrosive to standard incinerator linings and toxic to the environment.

  • Operational Rule: You must segregate this waste into the "Halogenated" stream. These streams are routed to specialized incinerators equipped with alkaline scrubbers to neutralize acid gases. Mislabeling this as "Non-Halogenated" puts waste facility workers at risk and violates EPA regulations (40 CFR 268).

Part 3: Segregation & Disposal Protocol
Self-Validating Disposal System

To ensure safety, follow this logic flow. If any check fails (e.g., pH is acidic), stop and stabilize before proceeding.

DisposalWorkflow Start Waste Generated: 4-Bromo-3-fluorobenzaldehyde oxime StateCheck Physical State? Start->StateCheck Solid SOLID Residue/Powder StateCheck->Solid Solid Liquid LIQUID (Solution) StateCheck->Liquid Liquid Bagging Double Bag in HDPE (High-Density Polyethylene) Solid->Bagging SolidLabel Label: 'Hazardous Waste: Solid' Tag: 'Halogenated Organic' Bagging->SolidLabel Storage Storage: Cool, Dry, Segregated from Acids SolidLabel->Storage SolventCheck Is Solvent Halogenated? Liquid->SolventCheck Contamination CRITICAL: Solute contains Br/F. Entire volume becomes Halogenated Waste. SolventCheck->Contamination No (e.g., Methanol) SolventCheck->Contamination Yes (e.g., DCM) LiquidLabel Label: 'Hazardous Waste: Liquid' Tag: 'Halogenated Solvent' Contamination->LiquidLabel LiquidLabel->Storage Handoff Handoff to EHS/Vendor (High-Temp Incineration) Storage->Handoff

Figure 1: Decision logic for the segregation of halogenated oxime waste. Note that dissolving the solid in a non-halogenated solvent converts the entire mixture into halogenated waste.[1]

Part 4: Detailed Step-by-Step Methodology
Scenario A: Disposal of Pure Solid (Expired or Excess) [1]
  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, N95 dust mask (if outside a fume hood).[1]

  • Container Selection: Use a wide-mouth HDPE (plastic) jar or a heavy-duty polyethylene bag. Do not use metal containers (metal ions can catalyze oxime decomposition).

  • Transfer:

    • Using a plastic or antistatic spatula, transfer the solid into the primary container.[1]

    • Why: Avoid metal spatulas to prevent friction sparks or trace metal contamination.

  • Labeling:

    • Apply the hazardous waste label.[2]

    • Constituents: Write "4-Bromo-3-fluorobenzaldehyde oxime".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

    • Critical Tag: Write "HALOGENATED" clearly.

  • Secondary Containment: Place the sealed jar/bag into a secondary clear plastic bag to contain any potential leakage.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Context: You have the oxime dissolved in methanol, ethyl acetate, or DCM.[1]

  • Quenching (If reactive reagents are present):

    • Ensure no active thionyl chloride, strong acids, or strong bases remain in the solution.[1] Neutralize to pH 6–8.

    • Self-Validation: Dip a pH strip into the waste solution. If Red (Acidic) or Dark Blue (Basic), neutralize carefully before bottling.[1] Acidic oxime solutions are time-bombs.

  • Segregation:

    • Pour the mixture into the Halogenated Waste carboy (typically the "DCM/Chloroform" drum).

    • Note: Even if your solvent is Methanol (Non-Halogenated), the presence of the Br/F-oxime contaminates the stream. It must be treated as halogenated.

  • Rinsing:

    • Rinse glassware with a small volume of acetone/ethanol.

    • Add this rinse to the Halogenated Waste carboy.

Part 5: Emergency Contingencies
EventImmediate ActionTechnical Rationale
Spill (Solid) Dampen with water, then sweep.Dry sweeping generates dust clouds which can be explosive [1]. Dampening prevents aerosolization.
Spill (Liquid) Absorb with vermiculite or sand.Do not use paper towels or combustible organics if the solvent is flammable; oximes can accelerate combustion.
Skin Contact Wash with soap and water for 15 min.The compound is a skin irritant and potential sensitizer [2].[3]
Fire Use Water Spray, CO₂, or Dry Chemical.[1][4]Carbon oxides, Nitrogen oxides (NOx), Hydrogen bromide, and Hydrogen fluoride gases will form.[1] Self-Contained Breathing Apparatus (SCBA) is mandatory due to HF formation [3].
References
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - syn-Benzaldehyde oxime. Retrieved February 14, 2026, from [Link] (Referenced for dust explosion hazards of benzaldehyde oxime class).[1]

  • U.S. Environmental Protection Agency (EPA). (2026). Appendix III to Part 268 - List of Halogenated Organic Compounds. Electronic Code of Federal Regulations. Retrieved February 14, 2026, from [Link] (Referenced for regulatory requirement to segregate halogenated organics).[1]

Sources

Handling

Personal protective equipment for handling 4-Bromo-3-fluorobenzaldehyde oxime

Executive Safety Summary Compound Identity: 4-Bromo-3-fluorobenzaldehyde oxime CAS Number: Not widely listed (Precursor CAS: 133059-43-5) Chemical Class: Halogenated Aromatic Oxime CRITICAL HAZARD WARNING: While specific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: 4-Bromo-3-fluorobenzaldehyde oxime CAS Number: Not widely listed (Precursor CAS: 133059-43-5) Chemical Class: Halogenated Aromatic Oxime

CRITICAL HAZARD WARNING: While specific safety data for this exact derivative is limited, benzaldehyde oximes are known to be thermally unstable and potentially explosive [1]. They can undergo energetic decomposition (runaway reactions) at relatively low temperatures.[1] The presence of halogen substituents (Bromine/Fluorine) does not mitigate this risk and may alter decomposition kinetics.

Core Directive: Treat this compound as a Self-Reactive Substance . Avoid heating, distillation, or concentration to dryness without Differential Scanning Calorimetry (DSC) validation.

Hazard Identification & Risk Assessment

This compound presents a dual-threat profile: Chemical Toxicity (from the halogenated aromatic core) and Physical Instability (from the oxime moiety).

Hazard CategoryClassification (GHS Analogous)Specific Risk Description
Physical Self-Reactive (Type C/D) High Risk. Oximes can decompose exothermically. Benzaldehyde oxime has an onset of decomposition as low as ~100°C, with significant energy release (>500 J/g) [1].[1]
Health Skin/Eye Irritant (Cat 2/2A) Causes severe eye irritation and skin sensitization. Halogenated aromatics can be absorbed through the skin.[2]
Health STOT-SE (Cat 3) Respiratory irritant.[2][3][4][5][6] Dust or vapor inhalation can cause mucosal damage.
Reactivity Incompatible Reacts violently with strong acids (Beckmann rearrangement), strong oxidizers, and metal salts (Fe, Cu) which catalyze decomposition.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for handling solid halogenated aromatics with potential thermal hazards. Follow this tiered protection system.

Body AreaPPE RequirementTechnical Rationale
Hand Protection Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or Viton (if in solvent)Halogenated compounds can permeate thin nitrile. Double layer provides a "breakthrough buffer" allowing safe removal.
Eye/Face Chemical Goggles + Face Shield Safety glasses are inadequate. In the event of a thermal runaway or violent decomposition, a face shield protects against projectile glass/shrapnel.
Respiratory P100 Respirator or Fume Hood If handling dry powder outside a hood, a fit-tested P100 is mandatory to prevent inhalation of sensitizing dust.
Body Tyvek® Lab Coat/Sleeves Disposable, non-woven material prevents dust accumulation on personal clothing, reducing secondary exposure risks.

Operational Handling Protocol

A. Storage & Stability[4][6][8]
  • Temperature: Store at 2–8°C . Oximes degrade over time at room temperature.

  • Atmosphere: Store under inert gas (Argon/Nitrogen). Air sensitivity is common in benzaldehyde derivatives [2].

  • Container: Amber glass to prevent photodegradation. Do not store in metal containers (metal ions catalyze decomposition).

B. Synthesis & Processing Workflow

The following workflow minimizes thermal stress and exposure.

HandlingProtocol Start Start: Synthesis/Handling RiskCheck Check DSC Data (Is T_onset > Process Temp + 50°C?) Start->RiskCheck Safe Proceed with Standard Protocol (Keep T < 40°C) RiskCheck->Safe Yes Unsafe STOP: Redesign Process (Dilute/Cool) RiskCheck->Unsafe No Workup Workup: Extraction Safe->Workup Concentration Concentration Step (CRITICAL CONTROL POINT) Workup->Concentration Solid Isolate Solid Concentration->Solid Do NOT distill to dryness Use Rotary Evap < 30°C

Figure 1: Safe handling decision tree emphasizing thermal control points.

C. Specific Handling Steps
  • Weighing: Use an antistatic weighing boat. Work inside a fume hood to capture dust.

  • Solubilization: Dissolve in cool solvents (e.g., DCM, EtOAc). Avoid heating to dissolve.

  • Concentration:

    • Never distill oximes to total dryness on a large scale (>5g) without safety testing.

    • Keep water bath temperature < 35°C .

    • Break vacuum with Nitrogen , not air, to prevent oxidation exotherms.

Emergency Response Procedures

Spill Response (Solid/Powder)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don double nitrile gloves, goggles, and P100 respirator.

  • Contain: Cover spill with wet paper towels (to prevent dust) or an inert absorbent (Vermiculite).

  • Clean: Scoop into a wide-mouth jar. Do not seal tightly (gas evolution may pressurize the container).

  • Decontaminate: Wash surface with 10% Sodium Carbonate solution, then water.

Thermal Runaway (Reaction Vessel)
  • Sign: Rapid temperature spike, fuming, or color change (yellow

    
     dark brown/black).
    
  • Action:

    • Sash Down: Immediately lower fume hood sash.

    • Cool: If safe, remove heat source and apply ice bath.

    • Evacuate: If temperature continues rising, evacuate the lab. Do not attempt to fight a chemical fire caused by runaway decomposition.

Waste Disposal & Decontamination[9]

Disposal Principle: Oximes are energetic. Dilution is the key to safe disposal.

Waste StreamDisposal Method
Solid Waste Dissolve in a combustible solvent (Acetone/Ethanol) to <10% concentration. Label as "Flammable/Toxic/Oxime". Do not dispose of pure solid oxime in trash.
Aqueous Waste Adjust pH to 7-9. Collect in "Aqueous Waste - Toxic" container.
Contaminated Glassware Rinse with Acetone, then soak in 1M NaOH (hydrolyzes the oxime slowly). Wash with soap and water.[4][5][7]

References

  • Thermal Hazard of Benzaldehyde Oxime

    • Source: ResearchG
    • Key Finding: Benzaldehyde oxime exhibits rapid decomposition in liquid phase with J/g.
    • URL:

  • Precursor Safety Data (4-Bromo-3-fluorobenzaldehyde)

    • Source: Thermo Fisher Scientific SDS
    • Key Finding: Causes skin/eye irritation; air sensitive.[2][3][5][7]

    • URL:

  • General Oxime Synthesis & Safety

    • Source: Google Patents (US20060116400A1)[8]

    • Key Finding: Synthesis protocol and intermedi
    • URL:[8]

Sources

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